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  • Product: 3-Amino-2-hydroxy-4-methylpentanoic acid
  • CAS: 117213-88-4

Core Science & Biosynthesis

Foundational

Technical Monograph: (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic Acid (AHMPA)

Executive Summary & Biological Significance[1] 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is a rare, non-proteinogenic -amino- -hydroxy acid. It is the aliphatic, valine-derived homolog of the phenylalanine-derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1]

3-Amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is a rare, non-proteinogenic


-amino-

-hydroxy acid. It is the aliphatic, valine-derived homolog of the phenylalanine-derived residue found in Bestatin (Ubenimex) and the leucine-derived residue in Amastatin .

Structurally, AHMPA acts as a transition-state analog for leucine aminopeptidase (LAP) and other metalloproteases. Its biological potency relies strictly on its stereochemistry; the (2S, 3R) isomer is the bioactive configuration, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This molecule is a critical building block in the synthesis of next-generation aminopeptidase inhibitors (e.g., Valbestatin ) used in oncology and immunology research.

Structural & Stereochemical Dynamics

The bioactivity of AHMPA is governed by the specific spatial arrangement of the hydroxyl group at C2 and the amino group at C3. Unlike standard


-amino acids, the amine is on the 

-carbon, introducing unique conformational flexibility and zwitterionic behavior.
Stereochemical Configuration

The (2S, 3R) configuration is essential for zinc coordination within the enzyme active site. The hydroxyl group coordinates the catalytic zinc ion, while the amino group interacts with stabilizing residues (often acidic) in the binding pocket.

AHMPA_Structure Valine L-Valine Precursor (S-Configuration) Backbone Carbon Backbone (Pentanoic Acid) Valine->Backbone Derivation C2 C2 Position (2S, α-Hydroxy) Zinc Binding Backbone->C2 C3 C3 Position (3R, β-Amino) Side Chain Anchor Backbone->C3 SideChain C4 Position Isopropyl Group (Hydrophobic Pocket) Backbone->SideChain C2->C3 Vicinal Interaction

Figure 1: Structural decomposition of (2S,3R)-AHMPA highlighting functional domains.

Physicochemical Properties[2][3][4]

The following data represents the core physicochemical profile for the (2S, 3R) isomer (CAS: 10148-71-7).

PropertyValue / DescriptionContext
Molecular Formula

Zwitterionic in neutral solution
Molecular Weight 147.17 g/mol Monoisotopic Mass: 147.0895
Appearance White to off-white crystalline powderHygroscopic nature
Solubility Water (>25 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (Hexane)
Melting Point 225–227 °C (Decomposition)High MP indicates strong crystal lattice energy
pKa (COOH) ~3.2 (Estimated)Lower than leucine due to

-OH induction
pKa (

)
~9.1 (Estimated)Typical for

-amino acids
LogP -2.0 to -2.7Highly hydrophilic
Specific Rotation

to

(c=1, 1M HCl) - Critical for purity checks

Expert Insight: The presence of the


-hydroxyl group lowers the pKa of the carboxylic acid compared to standard amino acids, enhancing its ability to chelate metal ions at physiological pH.

Synthesis & Production Protocol

High-purity AHMPA is difficult to source naturally; therefore, chemical synthesis from L-Valine is the standard research protocol. The following method utilizes a modified Cyanohydrin Synthesis , which is robust and scalable.

Synthetic Workflow (Modified Strecker/Cyanohydrin)
  • Protection: L-Valine is protected (N-Boc) to prevent side reactions.

  • Reduction: Conversion to the aldehyde (Boc-L-Valinal).

  • Cyanohydrin Formation: Addition of cyanide creates the C2 chiral center (mixture of diastereomers).

  • Hydrolysis: Acid hydrolysis converts the nitrile to carboxylic acid and removes the Boc group.

  • Purification: Separation of (2S,3R) from (2R,3R) isomers.

Synthesis_Workflow Start L-Valine (Starting Material) Step1 1. N-Protection (Boc-L-Valine) Start->Step1 Step2 2. Reduction (DIBAL-H) (Boc-L-Valinal) Step1->Step2 -78°C, Inert Atm Step3 3. Cyanohydrin Reaction (NaHSO3, KCN) Step2->Step3 Intermed Cyanohydrin Diastereomers (Mixture) Step3->Intermed Step4 4. Acid Hydrolysis (6N HCl) (Deprotection + Nitrile Hydrolysis) Intermed->Step4 Reflux Step5 5. Ion Exchange Chromatography (Dowex 50W) Step4->Step5 Separation Final (2S,3R)-AHMPA (Purified Product) Step5->Final

Figure 2: Step-by-step synthetic pathway from L-Valine to AHMPA.

Detailed Protocol: Cyanohydrin Route

Note: All steps involving cyanides must be performed in a certified fume hood with appropriate safety neutralization protocols.

  • Preparation of Boc-L-Valinal: React Boc-L-Valine with N,O-dimethylhydroxylamine to form the Weinreb amide, followed by reduction with

    
     or DIBAL-H at -78°C.
    
  • Addition: Dissolve Boc-L-Valinal in ethyl acetate. Add sodium bisulfite (

    
    ) solution to form the adduct. Subsequently, add potassium cyanide (KCN) solution dropwise at 0°C. Stir for 4 hours.
    
  • Hydrolysis: Isolate the organic phase, evaporate, and reflux the residue in 6N HCl for 12 hours. This converts the nitrile (-CN) to the acid (-COOH) and removes the Boc group simultaneously.

  • Purification (Critical): The reaction yields a diastereomeric mixture.

    • Load the crude mixture onto a Dowex 50W-X8 (H+ form) cation exchange column.

    • Wash with water to remove salts.

    • Elute amino acids with 1M

      
      .
      
    • Fractionation: Isolate the specific (2S,3R) isomer via fractional crystallization from water/ethanol or preparative HPLC.

Analytical Methodologies

AHMPA lacks a strong chromophore (like the benzene ring in Bestatin), making UV detection at 254 nm ineffective. Pre-column derivatization is required for high-sensitivity quantification.

HPLC-FLD Protocol (OPA Derivatization)

This method utilizes o-phthalaldehyde (OPA) which reacts with primary amines in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

System Suitability Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve AHMPA sample in borate buffer (pH 10.4).

  • Derivatization: Add OPA reagent (1:1 ratio). Incubate for 2 minutes at room temperature (automated injector program recommended).

  • Injection: Inject 10 µL immediately (derivatives are unstable over long periods).

  • Elution: Gradient profile starting at 0% B to 60% B over 20 minutes.

Mass Spectrometry (LC-MS/MS)

For biological matrices (plasma/cell culture), LC-MS is preferred due to selectivity.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions: 148.1

    
     102.1 (Loss of HCOOH), 148.1 
    
    
    
    84.1.

Mechanism of Action

AHMPA is a "transition-state mimic." In metalloproteases like Leucine Aminopeptidase (LAP), the enzyme hydrolyzes peptide bonds via a tetrahedral intermediate stabilized by a zinc ion.

  • Substrate: Natural peptides have a planar carbonyl carbon (

    
    ).
    
  • Inhibitor (AHMPA): The C2 carbon is tetrahedral (

    
    ) and carries a hydroxyl group.
    
  • Binding: The C2-Hydroxyl acts as a zinc ligand, displacing the catalytic water molecule. The C3-Amine binds to the S1 pocket, locking the enzyme in an inactive state.

Mechanism Enzyme Metalloprotease (Active Site) Zinc Zinc Ion (Zn++) Enzyme->Zinc Holds Interaction2 Hydrogen Bond (Stabilization) Enzyme->Interaction2 Asp/Glu Residues Interaction1 Coordination (Chelation) Zinc->Interaction1 AHMPA (2S,3R)-AHMPA Inhibitor AHMPA->Interaction1 C2-Hydroxyl Group AHMPA->Interaction2 C3-Amino Group

Figure 3: Molecular interaction map showing the chelation of the catalytic Zinc ion by AHMPA.

References

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.

  • Rich, D. H., et al. (1984). Synthesis of analogues of the aminopeptidase inhibitor bestatin. Structure-activity relationships.[1] Journal of Medicinal Chemistry.

  • PubChem. (2025). Compound Summary: 3-Amino-2-hydroxy-4-methylpentanoic acid (CID 14503312).[2] National Library of Medicine.

  • Westerhoff, O., et al. (2004). Synthesis of (2S,3R)-[3',3',3'-2H3]-valine and (2S,3S)-4-fluorovaline.[3] Organic & Biomolecular Chemistry.[3]

  • Bünning, P., & Riordan, J. F. (1983). Activation of angiotensin converting enzyme by monovalent anions. Biochemistry.[4] (Contextual reference for metalloprotease mechanisms).

Disclaimer: This guide is for research purposes only. Synthesis of bioactive compounds should be conducted by qualified personnel in appropriate laboratory settings.

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-2-hydroxy-4-methylpentanoic Acid: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Stereochemical Nuances of a Versatile Amino Acid Analog 3-Amino-2-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Stereochemical Nuances of a Versatile Amino Acid Analog

3-Amino-2-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, represents a critical chiral scaffold in the synthesis of complex, biologically active molecules. Its structural similarity to the essential amino acid leucine, with the addition of a hydroxyl group, imparts unique stereochemical and functional properties that are of significant interest in medicinal chemistry and drug development. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers, each with distinct spatial arrangements and, consequently, potentially different biological activities and applications. This guide will delve into the technical intricacies of this compound, with a particular focus on the synthetically and biologically relevant stereoisomers.

Core Identification: IUPAC Nomenclature and CAS Registry Numbers

The precise identification of each stereoisomer is paramount for reproducible research and development. The International Union of Pure and Applied Chemistry (IUPAC) names and Chemical Abstracts Service (CAS) numbers for the key stereoisomers are as follows:

StereoisomerIUPAC NameCAS Number
(2S,3R)(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid10148-71-7[1][2][3][4]
(2S,3S)(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid10148-70-6[5][6]
(2R,3S)(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid87421-23-6
Unspecified3-amino-2-hydroxy-4-methylpentanoic acid117213-88-4[7]

This guide will primarily focus on the (2S,3R) and (2S,3S) isomers, which are more commonly encountered in natural products and synthetic applications.

The Art of Synthesis: Crafting Chiral Purity

The stereoselective synthesis of 3-amino-2-hydroxy-4-methylpentanoic acid isomers is a significant challenge that has been addressed through various elegant chemical strategies. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Key Synthetic Strategies:
  • Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective introduction of two hydroxyl groups across a double bond. For the synthesis of (2S,3S)-(+)-3-hydroxyleucine, this involves the dihydroxylation of an α,β-unsaturated ester, followed by the formation of a cyclic sulphate, SN2 reaction with sodium azide, de-esterification, and hydrogenolysis. This route has been shown to produce the desired isomer in high enantiomeric excess (97% ee) and good overall yield (67%).[8]

  • Diastereoselective Aldol Reactions: The condensation of a chiral enolate with an aldehyde can be used to control the stereochemistry of the newly formed C-C and C-O bonds. This approach has been successfully employed in the synthesis of various β-hydroxy-α-amino acids.[9]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as other amino acids, to introduce the desired stereochemistry.

  • Organocatalyzed Enantioselective Mannich Reaction: This modern approach offers a concise and highly enantioselective route to stereoisomers of related compounds like 4-hydroxyisoleucine.[10][11][12] The key step is a catalytic enantioselective Mannich reaction that can be tuned to be either syn- or anti-selective, providing access to different diastereomers.

Representative Experimental Protocol: Synthesis of a (2S,3S)-3-Hydroxyleucine Building Block

The following protocol is adapted from a reported synthesis of a protected (2S,3S)-3-hydroxyleucine derivative suitable for further chemical modifications.[9]

Step 1: Protection of the Amino Group

  • Dissolve the starting amino alcohol in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

  • Add a base (e.g., sodium bicarbonate) to adjust the pH.

  • Slowly add the protecting group reagent (e.g., benzyl chloroformate for a Cbz group) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Formation of the Oxazolidine

  • Dissolve the N-protected amino alcohol in an anhydrous solvent (e.g., dichloromethane).

  • Add a ketone or aldehyde (e.g., 2,2-dimethoxypropane for an acetonide) and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the formation of the oxazolidine is complete.

  • Quench the reaction and purify the product.

Step 3: Oxidative Cleavage and Esterification

  • Perform an oxidative cleavage of a suitable functional group to reveal the carboxylic acid moiety.

  • Protect the carboxylic acid as an ester (e.g., a methyl or benzyl ester) using standard esterification conditions.

Step 4: Acylation of the Hydroxyl Group (if required)

  • Deprotect the hydroxyl group if it was previously protected (e.g., by acidic cleavage of an acetonide).

  • Perform an esterification reaction with the desired carboxylic acid using a coupling reagent (e.g., N,N'-diisopropylcarbodiimide (DIC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).

Applications in Drug Development: A Chiral Keystone for Bioactive Molecules

The stereochemically defined nature of 3-amino-2-hydroxy-4-methylpentanoic acid makes it an invaluable building block in the total synthesis of complex natural products with significant therapeutic potential.

Incorporation into Natural Products:

This amino acid analog is a constituent of several classes of bioactive natural products, including:

  • Muraymycin Nucleoside Antibiotics: In these potent inhibitors of the bacterial enzyme MraY, the (2S,3S)-3-hydroxyleucine motif is often acylated with a fatty acid side chain. This lipophilic modification significantly enhances their antibacterial activity, particularly against resistant strains like S. aureus.[9] The presence of the 3-O-acyl group is believed to improve cellular uptake, allowing the antibiotic to reach its intracellular target.[9]

  • Azinothricin, Citropeptin, and Kettapeptin: These natural products also incorporate the (2S,3S)-3-hydroxyleucine substructure, highlighting its prevalence in biologically active microbial metabolites.[9]

  • Microginin: This linear pentapeptide, which exhibits angiotensin-converting enzyme (ACE) inhibitory activity, contains a (2S,3R)-α-hydroxy-β-aminodecanoic acid residue at its N-terminus.[13]

The crucial role of this amino acid in the bioactivity of these natural products underscores its importance as a target for synthetic chemists and drug developers.

Role as a Chiral Intermediate:

Beyond its presence in natural products, 3-amino-2-hydroxy-4-methylpentanoic acid and its derivatives are utilized as versatile chiral intermediates for the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, with amino, hydroxyl, and carboxyl groups, allows for diverse chemical modifications and the introduction of additional complexity. It is particularly valuable in the synthesis of anti-viral and anti-cancer agents where precise stereochemical control is essential for therapeutic efficacy and reduced off-target effects.

Biological Activity and Mechanism of Action: Insights from a Close Relative

While direct and extensive biological studies on all stereoisomers of 3-amino-2-hydroxy-4-methylpentanoic acid are limited, significant insights can be drawn from the closely related compound, 4-hydroxyisoleucine . This natural amino acid, primarily found in fenugreek seeds, has demonstrated notable insulinotropic and anti-diabetic properties.[14]

The Insulinotropic Effects of 4-Hydroxyisoleucine:

The (2S, 3R, 4S) isomer of 4-hydroxyisoleucine has been shown to:

  • Stimulate Insulin Secretion: It potentiates glucose-stimulated insulin release from pancreatic β-cells.[4][15] This effect is glucose-dependent, meaning it primarily occurs in hyperglycemic conditions, which is a desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia.

  • Enhance Insulin Sensitivity: It improves the response of peripheral tissues, such as muscle and adipose tissue, to insulin, leading to increased glucose uptake.[4][16]

  • Improve Lipid Profile: Studies in animal models of diabetes have shown that treatment with 4-hydroxyisoleucine can restore high levels of lipids (cholesterol, HDL, LDL, and triglycerides) to those of non-diabetic controls.[17]

Proposed Mechanism of Action:

The anti-diabetic effects of 4-hydroxyisoleucine are believed to be mediated through a multi-faceted mechanism that involves both pancreatic and extra-pancreatic actions.

4-Hydroxyisoleucine_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_muscle Skeletal Muscle Cell High Glucose High Glucose 4-HIL_pancreas 4-Hydroxyisoleucine High Glucose->4-HIL_pancreas Potentiates Insulin Secretion Insulin Secretion 4-HIL_pancreas->Insulin Secretion Stimulates Insulin_receptor Insulin Receptor Insulin Secretion->Insulin_receptor Activates Signaling_cascade Insulin Signaling Cascade (e.g., PI3K/Akt pathway) Insulin_receptor->Signaling_cascade GLUT4_translocation GLUT4 Translocation Signaling_cascade->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake 4-HIL_muscle 4-Hydroxyisoleucine 4-HIL_muscle->Signaling_cascade Enhances Sensitivity

Figure 1: Proposed mechanism of action for the insulinotropic effects of 4-hydroxyisoleucine.

This diagram illustrates the dual action of 4-hydroxyisoleucine. In the pancreas, it enhances glucose-stimulated insulin secretion. In peripheral tissues like skeletal muscle, it improves insulin sensitivity, leading to more efficient glucose uptake.

Quantitative Data Summary

The following table summarizes some of the quantitative data related to the biological activity of compounds containing the hydroxyleucine motif.

Compound/DerivativeBiological ActivityQuantitative MeasureSource
Muraymycin B6 ((2S,3S)-3-hydroxyleucine with acyl chain)Antibacterial (E. coli)MIC = 0.06 µg/mL[9]
Non-acylated Muraymycin C1Antibacterial (E. coli)MIC = 1 µg/mL[9]
4-HydroxyisoleucineInsulin Secretion (in vitro)Threshold concentration for significant increase: 200 µM[5]
Fenugreek Seeds (Iranian origin)4-Hydroxyisoleucine content0.4% of dried seeds[1]

This data highlights the significant impact that modifications to the hydroxyleucine scaffold, such as acylation, can have on biological activity.

Conclusion and Future Perspectives

3-Amino-2-hydroxy-4-methylpentanoic acid and its stereoisomers are more than just unusual amino acids; they are powerful tools in the hands of medicinal chemists and drug developers. Their presence in a variety of bioactive natural products is a testament to their evolutionary selection as key structural motifs for potent biological function. The continued development of efficient and stereoselective synthetic routes to these compounds will undoubtedly accelerate the discovery and development of new therapeutics.

The promising anti-diabetic properties of the related compound, 4-hydroxyisoleucine, suggest that further investigation into the biological activities of the various stereoisomers of 3-amino-2-hydroxy-4-methylpentanoic acid is warranted. Such studies could unveil novel therapeutic applications for these versatile chiral building blocks. As our understanding of the intricate relationship between stereochemistry and biological function deepens, the importance of compounds like 3-amino-2-hydroxy-4-methylpentanoic acid in the future of drug discovery is set to grow.

References

  • Kumaraswamy, G., et al. (2010). An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. The Journal of Organic Chemistry, 75(8), 2744–2747. Available at: [Link]

  • Kumaraswamy, G., et al. (2010). An Organocatalyzed enantioselective synthesis of (2S,3R,4S)-4-hydroxyisoleucine and its stereoisomers. PubMed. Available at: [Link]

  • Jäger, G., & Bräse, S. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1076–1084. Available at: [Link]

  • Reddy, K. L., & Sharpless, K. B. (1998). A convenient new asymmetric synthesis of both enantiomers of erythro-3-hydroxyleucine. ResearchGate. Available at: [Link]

  • Kumaraswamy, G., et al. (2010). An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. American Chemical Society. Available at: [Link]

  • Jamieson, A. G., Sutherland, A., & Willis, C. L. (2004). The first enantioselective synthesis of the amino acid, (2S,3S,4R)-gamma-hydroxyisoleucine using a palladium(II) catalysed 3,3-sigmatropic rearrangement. PubMed. Available at: [Link]

  • Various Authors. (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Open Exploration Publishing. Available at: [Link]

  • Williams, L., et al. (1995). A Practical Stereoselective Synthesis of (2S,3S)-3-Hydroxyleucine. ResearchGate. Available at: [Link]

  • Amirthalib, A., et al. (2025). 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Caring Sunshine. (n.d.). Ingredient: 4-hydroxyisoleucine. Available at: [Link]

  • Pathirana, C., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Zibadi, S., & Watson, R. R. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. Available at: [Link]

  • Asl, M. N., & Yamini, Y. (2007). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Available at: [Link]

  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 390(3), 339-345. Available at: [Link]

  • Edelson, J., et al. (1969). Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Dobson, T. A., & Vining, L. C. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3012. Available at: [Link]

  • Headlam, M. J., & Davies, M. J. (2004). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 383(Pt 2), 237–246. Available at: [Link]

  • SGBio. (2025). 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar & Muscle Health. Available at: [Link]

  • ResearchGate. (n.d.). Typical biocatalytic synthesis of hydroxylated L-amino acids by... Available at: [Link]

  • ResearchGate. (n.d.). The branched-chain amino acid (2S,3R,4S)-4-hydroxyisoleucine. Available at: [Link]

  • Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). 207. Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society (Resumed), 1116. Available at: [Link]

  • Jendrichovska, N., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Farmaceuticky Obzor. Available at: [Link]

  • Al-Majdhoub, M. M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Journal of Biomolecular Structure and Dynamics, 41(10), 4055–4067. Available at: [Link]

  • Singh, A. B., et al. (2012). Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats. Phytomedicine, 19(8-9), 747-750. Available at: [Link]

  • Reddy, D. S., & Kumar, V. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journal of Organic Chemistry, 10, 649–654. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Available at: [Link]

  • Bionda, N., et al. (2012). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Amino Acids, 42(1), 285-293. Available at: [Link]

  • Bower, J. F., & Williams, J. M. (2004). Synthesis of (2S,3S)-3'-fluoroisoleucine. PubMed. Available at: [Link]

  • MDPI. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]

  • London Met Repository. (n.d.). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. Available at: [Link]

  • Bonjoch, J., et al. (2007). Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Leucine. Available at: [Link]

  • Ye, G., & Sibi, M. P. (2008). An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine. PubMed Central. Available at: [Link]

  • Liu, C., et al. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Advances. Available at: [Link]

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Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2-hydroxy-4-methylpentanoic acid, a substituted derivative of the common amino acid leucine, presents a unique structural framework wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxy-4-methylpentanoic acid, a substituted derivative of the common amino acid leucine, presents a unique structural framework with significant implications in synthetic chemistry and drug discovery. The presence of multiple stereocenters and functional groups (amine, hydroxyl, and carboxylic acid) necessitates a robust and multi-faceted approach for its structural elucidation and confirmation. This guide provides an in-depth analysis of the spectroscopic techniques central to the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of 3-Amino-2-hydroxy-4-methylpentanoic acid. Both ¹H and ¹³C NMR are indispensable, providing a detailed map of the molecule's structure.

A. Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 3-Amino-2-hydroxy-4-methylpentanoic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The exact chemical shifts can vary based on the solvent and pH.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-23.8 - 4.2Doublet~4-6CH-OH
H-33.2 - 3.6Multiplet-CH-NH₂
H-41.8 - 2.2Multiplet-CH-(CH₃)₂
H-5, H-5'0.9 - 1.1Doublet~6-7(CH₃)₂
OHBroadSinglet-Hydroxyl
NH₂BroadSinglet-Amine
COOHBroadSinglet-Carboxylic Acid
B. Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm) Assignment
C-1175 - 180COOH
C-270 - 75CH-OH
C-355 - 60CH-NH₂
C-430 - 35CH-(CH₃)₂
C-5, C-5'18 - 22(CH₃)₂
C. Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality NMR spectra of 3-Amino-2-hydroxy-4-methylpentanoic acid.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (OH, NH₂, COOH), which can simplify the spectrum by removing their signals. DMSO-d₆ will allow for the observation of these labile protons.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR: For unambiguous assignment and stereochemical analysis, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

D. Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolution Dissolve in Deuterated Solvent Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation Stereochem_Analysis Stereochemical Analysis Structure_Elucidation->Stereochem_Analysis Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Information NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity C-H Framework Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Group Identification IR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure_Confirmation Confirmed Structure of 3-Amino-2-hydroxy-4-methylpentanoic acid Connectivity->Structure_Confirmation Functional_Groups->Structure_Confirmation Mol_Weight->Structure_Confirmation

Caption: Integrated workflow for structural confirmation using NMR, IR, and MS.

IV. Conclusion

The comprehensive spectroscopic characterization of 3-Amino-2-hydroxy-4-methylpentanoic acid relies on the synergistic application of NMR, IR, and MS. While a complete set of publicly available experimental data is limited, this guide provides a robust framework for its analysis based on predictive methods and established scientific principles. The detailed protocols and interpretation strategies outlined herein offer a self-validating system for researchers and scientists engaged in the synthesis and application of this and related molecules. The foundational work on stereoisomers of this compound provides a critical reference point for any new experimental investigation.

References

  • Sheehan, J. C., et al. (1959). The Isolation, Characterization, and Synthesis of erythro-β-Hydroxy-L-leucine, a New Amino Acid from the Antibiotic Telomycin. Journal of the American Chemical Society, 81(12), 3089–3094. [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic Acid: A Guide for Researchers

Introduction (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid is a critical chiral building block in the synthesis of several important pharmaceuticals, most notably the HIV protease inhibitor Ritonavir. The precise ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid is a critical chiral building block in the synthesis of several important pharmaceuticals, most notably the HIV protease inhibitor Ritonavir. The precise stereochemical arrangement of the amino and hydroxyl groups is paramount for its biological activity, making its stereoselective synthesis a key challenge and a topic of significant interest for researchers in drug development and medicinal chemistry. This application note provides a detailed overview of established and innovative methodologies for the asymmetric synthesis of this vital amino acid, offering field-proven insights and detailed protocols for key transformations.

The primary challenge in synthesizing (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid lies in the creation of two contiguous stereocenters with a specific syn relationship. This guide will explore several strategic approaches to achieve this, including chiral pool synthesis, diastereoselective reductions, and aldol-type reactions, providing a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Strategic Approaches to Asymmetric Synthesis

The synthesis of (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of stereochemical purity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most direct approach to the synthesis of (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid is to start from a readily available chiral precursor. L-valine, a naturally occurring amino acid, serves as an excellent and inexpensive starting material, already possessing the desired stereochemistry at the carbon atom that will become C3 in the final product.

The general workflow for this strategy involves the conversion of L-valine into a suitable intermediate, followed by the stereoselective introduction of the hydroxyl group at the C2 position.

Chiral_Pool_Synthesis L_Valine L-Valine Intermediate Valine-derived Intermediate (e.g., α-keto ester) L_Valine->Intermediate Functional Group Manipulation Target (2R,3R)-3-Amino-2-hydroxy- 4-methylpentanoic acid Intermediate->Target Stereoselective Reduction

Caption: Chiral pool synthesis workflow starting from L-valine.

This approach is attractive due to its atom economy and the inherent chirality of the starting material. The key to success lies in the diastereoselective reduction of an intermediate, typically an α-keto-β-amino ester, to establish the correct stereochemistry at the C2 hydroxyl group.

Diastereoselective Reduction of β-Keto Esters

A pivotal step in many synthetic routes to (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid is the diastereoselective reduction of a β-keto ester derived from L-valine. The goal is to achieve a syn-1,2-amino alcohol. The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome.

Narasaka-Prasad Reduction: This method is particularly effective for achieving the desired syn-diol configuration. It typically involves the use of a boron chelating agent followed by intermolecular hydride delivery.

In contrast, other reduction methods like the Evans-Saksena reduction, which employs tetramethylammonium triacetoxyborohydride, favor the formation of the corresponding anti-dialcohols and are therefore less suitable for this specific target.[1]

Chemoenzymatic Reduction: An increasingly popular and green alternative is the use of ketoreductases (KREDs). These enzymes can exhibit high stereoselectivity, providing access to the desired (2R,3R) isomer with high diastereomeric and enantiomeric excess. Structure-guided evolution of KREDs has led to mutants with excellent activity and selectivity for bulky α-amino β-keto esters.[2]

Aldol-Type Reactions

Asymmetric aldol reactions provide a powerful tool for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol. The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a well-established method for generating syn-aldol adducts.

Evans_Aldol_Reaction Acyl_Oxazolidinone N-Acyl Oxazolidinone (from Valine) Syn_Adduct syn-Aldol Adduct Acyl_Oxazolidinone->Syn_Adduct Boron Enolate Formation Aldehyde Aldehyde Aldehyde->Syn_Adduct Aldol Addition Target (2R,3R)-3-Amino-2-hydroxy- 4-methylpentanoic acid Syn_Adduct->Target Auxiliary Cleavage & Deprotection

Caption: Evans aldol reaction workflow for syn-diol synthesis.

In this approach, an N-acyl oxazolidinone derived from L-valine can be used to control the stereochemistry of the aldol reaction, leading to the desired syn relationship between the newly formed hydroxyl group and the existing stereocenter. Subsequent cleavage of the chiral auxiliary and further functional group manipulations yield the target amino acid.

Experimental Protocols

The following protocols are provided as representative examples of the synthetic strategies discussed above. Researchers should adapt these procedures to their specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of N-Boc-L-valine methyl ester

This protocol describes the preparation of a key intermediate for subsequent diastereoselective reduction.

Materials:

  • L-valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • N-Boc Protection: To a solution of L-valine (1.0 eq) in a 1:1 mixture of DCM and water, add NaHCO₃ (3.0 eq). Cool the mixture to 0 °C and add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain N-Boc-L-valine.

  • Esterification: Dissolve the N-Boc-L-valine in anhydrous MeOH. Cool the solution to 0 °C and slowly add SOCl₂ (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-L-valine methyl ester.

Protocol 2: Diastereoselective Reduction of N-Boc-L-valine derived β-Keto Ester (Conceptual)

This conceptual protocol outlines the key steps for a diastereoselective reduction to form the desired syn-amino alcohol. The specific reducing agent and conditions would be chosen based on the desired stereochemical outcome (e.g., employing a Narasaka-Prasad type reduction).

Materials:

  • N-Boc-L-valine derived β-keto ester

  • Appropriate reducing agent (e.g., NaBH₄ with a chelating agent)

  • Anhydrous solvent (e.g., THF, Methanol)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-L-valine derived β-keto ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the optimal temperature for the chosen reducing agent (e.g., -78 °C).

  • If using a chelating agent, add it to the solution and stir for the recommended time.

  • Slowly add the reducing agent (e.g., NaBH₄) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired syn-diastereomer.

  • Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.

Data Summary and Comparison

The following table summarizes typical yields and stereoselectivities for the different synthetic strategies. The values are indicative and can vary depending on the specific substrate and reaction conditions.

Synthetic StrategyKey Reagents/CatalystsTypical Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
Chiral Pool Synthesis
Diastereoselective ReductionNaBH₄, Chelating agents70-85>95:5>99
Chemoenzymatic ReductionKetoreductase (KRED)80-95>99:1>99
Aldol-Type Reaction
Evans Aldol ReactionBoron triflate, Chiral auxiliary75-90>98:2>99

Conclusion

The asymmetric synthesis of (2R,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid is a well-established field with several reliable and highly stereoselective methods available to researchers. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired purity.

Chiral pool synthesis starting from L-valine offers a direct and economical approach, with the key challenge being the diastereoselective reduction of an α-keto-β-amino ester intermediate. Chemoenzymatic reductions using engineered ketoreductases are emerging as a powerful and green alternative, often providing exceptional stereoselectivity. For de novo construction of the stereocenters, the Evans aldol reaction remains a robust and predictable method for establishing the desired syn relationship.

By carefully considering the principles and protocols outlined in this application note, researchers and drug development professionals can confidently approach the synthesis of this critical chiral building block for the advancement of pharmaceutical research.

References

  • Ghosh, A. K., & Fidanze, S. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 11(15), 2035-2065. [Link]

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578. [Link]

  • Myers, A. G., & Myers, B. J. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(24), 6204-6208. [Link]

  • Tasic, G., Matović, R., & Saičić, R. (2004). Stereoselective synthesis of alpha-hydroxy-beta-amino acids: the chiral pool approach. Journal of the Serbian Chemical Society, 69(11), 939-952. [Link]

  • Owen, D. R., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 743. [Link]

  • Gao, Y., et al. (2019). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology, 9(22), 6296-6304. [Link]

  • Kano, T., Shirozu, F., & Maruoka, K. (2011). Asymmetric Synthesis of β-Hydroxy-α-amino Acids through Direct Aldol Reaction of a Glycine Schiff Base with Aldehydes. Organic Letters, 13(10), 2674-2676.
  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-45). Elsevier. [Link]

  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2017). β-Amino Alcohol Synthesis by C–H Amination. Journal of the American Chemical Society, 139(30), 10204-10207. [Link]

  • Grembecka, J. (2018). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry, 16(43), 8031-8048. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774-785.
  • Reddy, P. V. N., & Bellew, D. R. (2006). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Advances, 6(10), 8049-8053. [Link]

  • Evans, D. A., et al. (1988). Stereoselective synthesis of anti,anti-1,2,3-triols. A new approach to the synthesis of the polyene macrolide antibiotics. Journal of the American Chemical Society, 110(11), 3578-3596.
  • Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273-276. [Link]

  • Gapatia, R., et al. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

Sources

Application

Application Note: Strategic Incorporation of 3-Amino-2-hydroxy-4-methylpentanoic Acid in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the successful incorporation of the non-proteinogenic amino acid, 3-Amino-2-hydroxy-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the successful incorporation of the non-proteinogenic amino acid, 3-Amino-2-hydroxy-4-methylpentanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). This valuable building block, a close analog of statine, is of significant interest in medicinal chemistry for the development of protease inhibitors and other therapeutic peptides. This note details the critical aspects of protecting group strategies, coupling methodologies for sterically hindered residues, and post-synthesis processing. The protocols provided herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step to ensure high-yield and high-purity synthesis of modified peptides.

Introduction: The Significance of 3-Amino-2-hydroxy-4-methylpentanoic Acid in Peptide Therapeutics

3-Amino-2-hydroxy-4-methylpentanoic acid and its stereoisomers, often referred to as statine analogs, are β-hydroxy γ-amino acids that serve as crucial components in the design of therapeutic peptides. Their structural hallmark is a hydroxyl group beta to the carboxylic acid and an amino group gamma to it. This unique arrangement allows them to act as transition-state analogs for aspartic protease inhibitors, a class of enzymes implicated in various pathologies, including hypertension and viral replication.[1][2] The incorporation of these residues into peptides can confer enhanced proteolytic stability and improved pharmacological properties.[3]

However, the successful integration of 3-Amino-2-hydroxy-4-methylpentanoic acid into a growing peptide chain via SPPS is not trivial. Its secondary hydroxyl group and the steric hindrance around the amine and carboxyl functionalities present unique synthetic challenges that necessitate careful optimization of protecting group strategies and coupling conditions.[1][4]

Orthogonal Protecting Group Strategy: Safeguarding Functionality

A successful SPPS campaign hinges on a robust and orthogonal protecting group strategy, which allows for the selective deprotection of the α-amino group for chain elongation without disturbing the protecting groups on the side chains or the linker to the solid support.[5][6] For 3-Amino-2-hydroxy-4-methylpentanoic acid, both the N-terminal amine and the C3-hydroxyl group must be considered.

N-α-Protection

The Fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for N-α-protection in modern SPPS due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups and resin linkers.[5][7]

Hydroxyl Group Protection: A Critical Choice

The decision to protect the hydroxyl group of 3-Amino-2-hydroxy-4-methylpentanoic acid is a critical juncture in the synthetic design.

  • Unprotected Hydroxyl Group: While it is possible to proceed with an unprotected hydroxyl group, this can lead to side reactions such as O-acylation during the coupling step, resulting in deletion sequences or branched peptides.[8] However, for some syntheses, a minimal protection strategy can be advantageous to reduce the number of synthetic steps.[8][9]

  • Protected Hydroxyl Group: For a more robust and cleaner synthesis, protection of the hydroxyl group is highly recommended. The choice of protecting group should be orthogonal to the Fmoc group. A silyl-based protecting group, such as tert-Butyldimethylsilyl (TBDMS or TBS) , is an excellent option.[1][10][11] The TBDMS group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and can be removed during the final acidolytic cleavage from the resin.[1][11]

G cluster_amino_acid Fmoc-N-(TBDMS-O)-3-Amino-2-hydroxy-4-methylpentanoic acid Fmoc Fmoc N N Fmoc->N H H N->H C_gamma C N->C_gamma C_alpha C H_alpha H C_alpha->H_alpha COOH COOH C_alpha->COOH C_beta C C_beta->C_alpha H_beta H C_beta->H_beta O O C_beta->O TBDMS TBDMS O->TBDMS C_gamma->C_beta H_gamma H C_gamma->H_gamma C_delta1 CH3 C_gamma->C_delta1 C_delta2 CH3 C_gamma->C_delta2

Caption: Protected 3-Amino-2-hydroxy-4-methylpentanoic acid for SPPS.

Overcoming Steric Hindrance: Advanced Coupling Strategies

The bulky isobutyl side chain and the substitution pattern of 3-Amino-2-hydroxy-4-methylpentanoic acid can lead to sterically hindered coupling reactions, resulting in low yields and incomplete reactions.[4] Standard carbodiimide coupling reagents like DCC or DIC are often insufficient.[4] More potent activating reagents are necessary to drive the reaction to completion.

Recommended Coupling Reagents

The following table summarizes highly effective coupling reagents for sterically hindered amino acids.

Reagent ClassExamplesMechanism of ActionEfficacy for Hindered Residues
Aminium/Uronium Salts HATU, HBTU, HCTUForm highly reactive OAt or OBt esters.[12]High to Very High [4][13]
Phosphonium Salts PyBOP, PyAOPForm highly reactive OBt esters.[12][14]High [4]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly recommended due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen.[12]

Optimized Coupling Protocol

To ensure complete incorporation of the sterically hindered residue, a double coupling strategy is often employed.

SPPS_Workflow start Resin-Bound Peptide with Free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling1 First Coupling (45-60 min) wash1->coupling1 pre_activation Pre-activation of Fmoc-AA-OH (4 equiv. AA, 3.9 equiv. HATU, 8 equiv. DIPEA in DMF) pre_activation->coupling1 wash2 DMF Wash coupling1->wash2 coupling2 Second Coupling (Optional, but Recommended) (Repeat Pre-activation and Coupling) wash2->coupling2 wash3 DMF Wash coupling2->wash3 next_cycle Proceed to Next Amino Acid Coupling wash3->next_cycle

Caption: Double coupling workflow for sterically hindered amino acids in SPPS.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-N-(TBDMS-O)-3-Amino-2-hydroxy-4-methylpentanoic acid into a peptide sequence.

Protocol 1: Double Coupling using HATU

This protocol assumes a synthesis scale of 0.1 mmol on a rink amide resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-N-(TBDMS-O)-3-Amino-2-hydroxy-4-methylpentanoic acid (4 equivalents), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation.

  • Washing: Wash the resin with DMF (3 x 1 minute).

  • Second Coupling (Recommended):

    • Repeat step 4 with a fresh solution of activated amino acid.

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Capping (Optional): If a ninhydrin test indicates incomplete coupling after the second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next cycle.

Protocol 2: Cleavage and Global Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides containing multiple arginine residues, a modified cocktail may be necessary.[15]

    • CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Characterization and Quality Control

After synthesis and purification, it is essential to verify the identity and purity of the final peptide.

TechniquePurposeExpected Outcome
Analytical HPLC Assess purity and retention time.[16]A single major peak indicating high purity (>95%).
Mass Spectrometry (MS) Determine the molecular weight of the peptide.[17]The observed mass should match the calculated mass of the desired peptide.[16]
Tandem MS (MS/MS) Confirm the amino acid sequence.[17]Fragmentation pattern should be consistent with the expected peptide sequence.
Amino Acid Analysis (AAA) Quantify the peptide and confirm amino acid composition.[18][19]The relative ratios of amino acids should match the theoretical composition.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation time or reagent equivalents.- Steric hindrance.- Peptide aggregation on the resin.[20]- Increase coupling time to overnight.[4]- Use a more powerful coupling reagent like HATU or PyAOP.[4][13]- Perform a double coupling.[4]- Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or a DCM/DMF/NMP mixture.[4]
Side-Chain Reactions - Incomplete protection of the hydroxyl group.- Premature deprotection of other side chains.- Use a robust hydroxyl protecting group like TBDMS.[1][10][11]- Ensure the orthogonality of all protecting groups used in the synthesis.[5]
Low Yield after Cleavage - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Extend the cleavage time.- Use a stronger cleavage cocktail if compatible with the peptide sequence.
Impure Final Product - Deletion sequences from incomplete coupling.- Side reactions during synthesis or cleavage.[20]- Optimize coupling conditions as described above.- Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups.[21]

Conclusion

The incorporation of 3-Amino-2-hydroxy-4-methylpentanoic acid into peptides is an achievable yet challenging task that requires a departure from standard SPPS protocols. By employing an orthogonal protecting group strategy, utilizing potent coupling reagents to overcome steric hindrance, and following optimized protocols for coupling and cleavage, researchers can successfully synthesize these valuable modified peptides. The insights and detailed methodologies provided in this application note are intended to empower scientists in their pursuit of novel peptide-based therapeutics.

References

  • Minimal Protection Strategies for SPPS - DriveHQ. (n.d.). DriveHQ. [Link]

  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O‐protected and O‐unprotected statine as building blocks. Journal of Peptide Science, 15(8), 551-558. [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017, December 29). ResearchGate. [Link]

  • Cadicamo, C. D., et al. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. PubMed. [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025, July 10). Journal of Synthetic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. [Link]

  • Synthesis of (+)- and (−)-Statine via Chiral Sulfoxide Chemistry. (2025, August 6). ResearchGate. [Link]

  • Medicinal chemistry and pharmacology of statins. (n.d.). ResearchGate. [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. [Link]

  • Statin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (2019, March 14). MDPI. [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). A Blog from Wiley. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022, March 29). MDPI. [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023, January 5). RSC Publishing. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. [Link]

  • Statin Medications - StatPearls - NCBI Bookshelf. (2024, February 29). NCBI. [Link]

  • Solid-phase peptide synthesis. (2014, July 18). Digital CSIC. [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Novabiochem. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. [Link]

  • Current and Emerging Uses of Statins in Clinical Therapeutics: A Review. (n.d.). PMC. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer. [Link]

  • A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. (n.d.). ThaiScience. [Link]

  • What is solid phase peptide synthesis?. (2023, January 31). Biotage. [Link]

  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025, August 6). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTec. (n.d.). AAPPTec. [Link]

  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. (n.d.). PubChem. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals. [Link]

  • 3-Amino-2-hydroxy-4-methylpentanoic acid. (n.d.). PubChem. [Link]

Sources

Method

applications of 3-Amino-2-hydroxy-4-methylpentanoic acid in medicinal chemistry

Abstract 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is a non-proteinogenic -amino- -hydroxy acid and the critical pharmacophore of the immunomodulator and anticancer agent Ubenimex (Bestatin) . Its structural signi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-2-hydroxy-4-methylpentanoic acid (AHMPA) is a non-proteinogenic


-amino-

-hydroxy acid and the critical pharmacophore of the immunomodulator and anticancer agent Ubenimex (Bestatin) . Its structural significance lies in its ability to mimic the transition state of peptide bond hydrolysis, allowing it to act as a potent, reversible inhibitor of zinc-dependent metalloproteases, specifically Aminopeptidase N (APN/CD13) and Leukotriene A4 Hydrolase . This guide details the mechanistic basis of AHMPA, protocols for its stereoselective synthesis, and methodologies for its incorporation into peptidomimetics for drug discovery.

The Pharmacophore: Mechanism of Action

To effectively utilize AHMPA in medicinal chemistry, one must understand its binding mode. Unlike standard amino acids, AHMPA possesses a vicinal amino-alcohol motif that serves as a transition state analog.

Zinc Chelation Mechanism

In the active site of Aminopeptidase N, the catalytic zinc ion (


) facilitates the hydrolysis of N-terminal amino acids. AHMPA inhibits this process via a bidentate chelation mechanism :
  • Hydroxyl Group (

    
    -OH):  Acts as a transition-state mimic of the hydrated carbonyl intermediate, coordinating directly with the zinc ion.
    
  • Amino Group (

    
    -
    
    
    
    ):
    Provides a second coordination point, stabilizing the complex.
  • Hydrophobic Side Chain: The isobutyl group (derived from leucine) occupies the hydrophobic S1 pocket of the enzyme, conferring specificity.

Stereochemical Criticality

The biological activity is strictly dependent on stereochemistry. The


  configuration is essential for optimal zinc binding. Inversions at either center (e.g., to the 

isomer) result in a significant loss of inhibitory potency (

shifts from nanomolar to micromolar ranges).

G cluster_0 Aminopeptidase N Active Site Zinc Active Site Zn++ AHMPA AHMPA (Ligand) (2S, 3R) Configuration AHMPA->Zinc C2-OH Coordination AHMPA->Zinc C3-NH2 Coordination S1_Pocket Hydrophobic S1 Pocket AHMPA->S1_Pocket Isobutyl Interaction Glu_Residue Glu-355/Glu-389 (Catalytic Base) Glu_Residue->AHMPA H-Bond Stabilization

Figure 1: Bidentate binding mechanism of AHMPA within the Aminopeptidase N active site.

Synthetic Protocol: Stereoselective Synthesis of (2S, 3R)-AHMPA

Objective: Synthesize the active


 isomer starting from the Chiral Pool (L-Leucine).
Scale:  Gram-scale preparation.
Materials
  • Starting Material: Boc-L-Leucine

  • Reagents: N,N'-Carbonyldiimidazole (CDI), Diisobutylaluminum hydride (DIBAL-H), Acetone cyanohydrin, Potassium carbonate.

  • Solvents: Toluene, Methanol, THF (anhydrous).

Step-by-Step Methodology
  • Formation of Boc-L-Leucinal (Aldehyde):

    • Activate Boc-L-Leucine (10 mmol) with CDI (11 mmol) in anhydrous THF at

      
       for 1 hour.
      
    • Cool to

      
       and reduce with DIBAL-H (2.5 equiv) dropwise.
      
    • Critical Control Point: Monitor via TLC immediately. Over-reduction to the alcohol is a common failure mode. Quench with Rochelle's salt solution as soon as the starting material is consumed.

    • Isolate the aldehyde (Boc-L-Leucinal).

  • Cyanohydrin Formation (Stereoselective Step):

    • Dissolve Boc-L-Leucinal in methanol/toluene (1:1).

    • Add Acetone cyanohydrin (3 equiv) and a catalytic amount of

      
       or triethylamine.
      
    • Stir at

      
       for 12 hours.
      
    • Note: This step typically yields a mixture of diastereomers (cyanohydrins). The

      
       configuration at the new chiral center is often favored by chelation control, but separation may be required later.
      
  • Hydrolysis to AHMPA:

    • Treat the crude cyanohydrin with concentrated HCl (6N) at reflux for 2–4 hours. This simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the Boc protecting group.

    • Purification: The resulting product is the hydrochloride salt. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

    • Isomer Separation: Recrystallize from water/ethanol. The

      
       isomer is thermodynamically distinct. Verify optical rotation (
      
      
      
      in 1N HCl).

Incorporation into Peptidomimetics (SPPS Protocol)

Incorporating AHMPA into peptide chains (e.g., to create Bestatin analogs like Phe-AHMPA) requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the free hydroxyl group.

Protocol: Fmoc-Strategy SPPS with AHMPA

Reagents:

  • Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).

  • Building Block: Fmoc-(2S,3R)-AHMPA-OH.

    • Recommendation: Use Fmoc-(2S,3R)-AHMPA(OtBu)-OH . Protecting the hydroxyl group with a tert-butyl ether prevents O-acylation during subsequent coupling steps.

Workflow:

  • Resin Loading (First Residue):

    • If AHMPA is the C-terminus: Coupling to Wang resin is difficult due to steric hindrance. Use a pre-loaded resin or the MSNT/Melm method.

    • Standard Approach: Load a standard amino acid (e.g., Leucine) first, then couple AHMPA.

  • Coupling AHMPA (as the incoming acid):

    • Activator: HATU (0.95 equiv) / DIPEA (2.0 equiv). Avoid carbodiimides (DIC) if the hydroxyl is unprotected to minimize racemization.

    • Time: 2 hours, double coupling recommended.

  • Elongation (Coupling to the N-terminus of AHMPA):

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Critical Step: The amine of AHMPA is sterically hindered (adjacent to the isobutyl and hydroxyl groups).

    • Use a strong activator (HATU or PyBOP) and elevate temperature to

      
       (microwave-assisted SPPS is highly effective here: 25W, 
      
      
      
      , 10 min).
  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5).

    • The acid-labile OtBu group on the hydroxyl will be removed simultaneously, yielding the free AHMPA peptide.

Biological Evaluation: Aminopeptidase N (CD13) Assay

Purpose: Determine the


 of AHMPA derivatives against APN.

Assay Principle: APN cleaves the chromogenic substrate L-Leucine-p-nitroanilide (L-Leu-pNA) . Release of p-nitroaniline is measured spectrophotometrically at 405 nm.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing

    
    .
    
  • Enzyme: Recombinant Human CD13 (rhCD13) or porcine kidney APN (0.5

    
    /mL).
    
  • Substrate: L-Leu-pNA (2 mM stock in DMSO).

  • Procedure:

    • In a 96-well plate, add

      
       Buffer + 
      
      
      
      Inhibitor (AHMPA derivative at varying concentrations).
    • Add

      
       Enzyme. Incubate 15 min at 
      
      
      
      .
    • Initiate reaction with

      
       Substrate (Final conc: 1 mM).
      
    • Monitor Absorbance (

      
      ) kinetically for 20 minutes.
      
  • Analysis: Plot velocity (

    
    ) vs. log[Inhibitor]. Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Data Summary: Comparative Potency

CompoundStructureTargetIC50 (nM)Mechanism
AHMPA Free AcidAPN (CD13)~5,000Weak binder (lacks S2' interactions)
Bestatin (2S,3R)-AHMPA-L-LeuAPN (CD13)4,100Transition State Analog
Amastatin (2S,3R)-AHMPA-Val-Val-AspAPN / APA~200Extended binding pocket interaction
Actinonin Hydroxamate analogAPN~2,000Metal chelation (Hydroxamate)

Note: AHMPA itself is less potent than its dipeptide derivatives (like Bestatin) because the adjacent amino acid (Leucine in Bestatin) provides critical binding energy within the enzyme's S2' subsite.

References

  • Umezawa, H., et al. (1976). "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes." The Journal of Antibiotics, 29(1), 97-99.

  • Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism, 2(1), 67-85.

  • Ocain, T. D., & Rich, D. H. (1992). "Synthesis of sulfur-containing analogs of bestatin. Inhibition of aminopeptidases by alpha-thiol-bestatin analogs." Journal of Medicinal Chemistry, 35(3), 451-456.

  • Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.[1]2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews, 26(1), 88-130.

Sources

Application

Application Note: Scalable Manufacturing of (2S, 3R)-3-Amino-2-Hydroxy-4-Methylpentanoic Acid (AHMHA)

Executive Summary & Strategic Rationale 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMHA) is a critical non-proteinogenic amino acid residue found in potent aminopeptidase inhibitors such as Amastatin . Structurally homol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Amino-2-hydroxy-4-methylpentanoic acid (AHMHA) is a critical non-proteinogenic amino acid residue found in potent aminopeptidase inhibitors such as Amastatin . Structurally homologous to the phenyl-containing residue in Bestatin (Ubenimex) , AHMHA requires precise stereochemical control at the contiguous C2 (hydroxyl) and C3 (amino) centers.

For drug development professionals, the synthesis of AHMHA presents a classic "chiral pool" challenge. While research-scale methods often utilize Sharpless asymmetric epoxidation, these are cost-prohibitive at the multi-kilogram scale.

This guide details the Modified Cyanohydrin Route , the industry-standard for scalability, safety, and cost-efficiency. We focus on the synthesis of the biologically active (2S, 3R) isomer.

Key Process Features:
  • Chiral Source: D-Leucine (to establish the

    
     center).
    
  • Safety: Utilization of Sodium Bisulfite (

    
    ) adducts to avoid handling liquid HCN.
    
  • Scalability: Use of Weinreb amides for controlled reduction, preventing over-reduction to alcohols.

  • Purification: Diastereomeric salt resolution, avoiding large-scale chiral chromatography.

Chemical Pathway & Stereochemistry

The synthesis establishes the C3 stereocenter from the starting material (D-Leucine) and creates the C2 stereocenter via cyanohydrin formation. This step is not fully stereoselective, yielding a diastereomeric mixture that must be resolved.[1]

Reaction Scheme (Graphviz Visualization)

AHMHA_Synthesis Start Starting Material Boc-D-Leucine (R-Configuration) Step1 Step 1: Activation Weinreb Amide Formation (CDI, NH(OMe)Me) Start->Step1 Activation Step2 Step 2: Reduction Boc-D-Leucinal (Aldehyde) Step1->Step2 LiAlH4 or DIBAL-H -78°C Step3 Step 3: Cyanohydrin Formation (NaHSO3, KCN) Generates C2 Epimers Step2->Step3 Bisulfite Adduct Intermed Cyanohydrin Intermediate (Mixture of 2S,3R and 2R,3R) Step3->Intermed Step4 Step 4: Hydrolysis (6N HCl, Reflux) Converts CN to COOH & Deprotects Boc Intermed->Step4 Acid Hydrolysis Crude Crude AHMHA (Diastereomeric Mix) Step4->Crude Step5 Step 5: Resolution Dowex 50W Column & Fractional Crystallization Crude->Step5 Purification Final Target Product (2S, 3R)-AHMHA Step5->Final Isolation

Figure 1: Workflow for the stereoselective synthesis of (2S, 3R)-AHMHA starting from Boc-D-Leucine.

Detailed Experimental Protocols

Phase 1: Preparation of Boc-D-Leucinal (The Precursor)

Rationale: Direct reduction of carboxylic acids to aldehydes is difficult. We utilize the Weinreb Amide (N-methoxy-N-methylamide) intermediate because it forms a stable chelated intermediate that resists over-reduction to the alcohol.

Materials:

  • Boc-D-Leucine (CAS: 16938-07-5)

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Lithium Aluminum Hydride (LiAlH4)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF) - Anhydrous.

Protocol:

  • Amide Coupling:

    • Charge a reactor with Boc-D-Leucine (1.0 eq) and DCM (10 vol). Cool to 0°C.

    • Add CDI (1.1 eq) portion-wise. Evolution of

      
       gas will occur. Stir for 1 hour.
      
    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) followed by Triethylamine (1.2 eq).

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry organic layer (
      
      
      
      ) and concentrate to yield the Weinreb amide (Oil).
  • Reduction to Aldehyde:

    • Dissolve Weinreb amide in anhydrous THF (10 vol). Cool to -78°C (Critical for preventing racemization).

    • Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 2 hours. Maintain temp < -70°C.

    • Quench: Add solution to a mixture of

      
       (sat. aq) and ether at 0°C.
      
    • Isolation: Extract with ether, wash with 1N HCl, sat.

      
      . Dry and concentrate.
      
    • Storage: Use immediately.

      
      -amino aldehydes are optically unstable (prone to racemization).
      
Phase 2: Cyanohydrin Synthesis (The Stereoselective Step)

Rationale: This step creates the C2 stereocenter. We use the Bisulfite Method to generate the cyanohydrin. This avoids handling liquid HCN and generally provides better yields than direct cyanide addition.

Protocol:

  • Bisulfite Adduct Formation:

    • Dissolve Boc-D-Leucinal (1.0 eq) in Ethyl Acetate.

    • Add Sodium Bisulfite (

      
      , 1.5 eq) dissolved in minimal water.
      
    • Stir vigorously at 0°C for 4-6 hours. A white precipitate (the bisulfite adduct) often forms.

  • Cyanide Displacement:

    • Add Potassium Cyanide (KCN, 1.5 eq) dissolved in water to the biphasic mixture.

    • Stir at RT for 12 hours. The bisulfite adduct is converted to the cyanohydrin.

    • Safety Note: Maintain pH > 7 to prevent HCN gas evolution. Scrubber systems must be active.

  • Workup:

    • Separate organic layer. Wash aqueous layer with Ethyl Acetate.

    • Combine organics, wash with brine, dry over

      
      .
      
    • Concentrate to yield crude cyanohydrin (mixture of diastereomers).

Phase 3: Hydrolysis and Resolution

Rationale: Acid hydrolysis converts the nitrile (-CN) to the carboxylic acid (-COOH) and simultaneously removes the Boc protecting group.

Protocol:

  • Hydrolysis:

    • Dissolve crude cyanohydrin in 6N HCl (15 vol).

    • Reflux (100-110°C) for 12-18 hours.

    • Concentrate in vacuo to remove excess HCl and water. The residue is the hydrochloride salt of the amino acid.

  • Ion Exchange (Desalting):

    • Dissolve residue in water. Load onto a column of Dowex 50W-X8 (H+ form).

    • Wash with water until neutral (removes non-basic impurities).

    • Elute product with 1N

      
      .
      
    • Concentrate eluent to obtain the free amino acid (mixture of (2S,3R) and (2R,3R)).

  • Fractional Crystallization (Resolution):

    • The (2S, 3R) isomer is often less soluble in water/ethanol mixtures than the (2R, 3R) isomer.

    • Dissolve the mixture in minimum hot water. Add Ethanol until turbid.

    • Cool slowly to 4°C.

    • Filter the crystals.[2]

    • Recrystallization: Repeat 2-3 times to achieve >98% diastereomeric excess (de).

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.0%C18 Column,

Diastereomeric Excess > 98% deChiral HPLC (Crownpak CR(+) or similar)
Specific Rotation

(c=1, 1N HCl)
Polarimetry (Lit. value for 2S, 3R)
Proton NMR Consistent with structure

or

Impurity Fate Mapping

It is vital to track the removal of the unwanted (2R, 3R) diastereomer.

Impurity_Map Mix Crude Mix (2S,3R) + (2R,3R) Cryst1 Crystallization 1 (Water/EtOH) Mix->Cryst1 Solid1 Solid Fraction Enriched (2S,3R) Cryst1->Solid1 Precipitates Liq1 Mother Liquor Enriched (2R,3R) Cryst1->Liq1 Remains in Soln

Figure 2: Fate of the unwanted diastereomer during fractional crystallization.

Troubleshooting & Optimization

  • Low Yield in Aldehyde Step:

    • Cause: Temperature rose above -70°C, leading to over-reduction.

    • Fix: Ensure efficient cryogenic cooling and slow addition of hydride.

  • Poor Diastereomeric Separation:

    • Cause: Ratio of water:ethanol is incorrect.

    • Fix: Use HPLC to monitor the ratio in the mother liquor. If separation is poor, consider converting to the Hydrochloride salt before crystallization, as the salts often have larger solubility differences than zwitterions.

  • Safety (HCN):

    • Always keep the cyanohydrin reaction mixture basic (pH > 8) until the quench. Acidifying a cyanide solution releases lethal HCN gas.

References

  • Nishizawa, R., Saino, T., et al. (1977). "Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B." Journal of Medicinal Chemistry, 20(4), 510–515.

  • Rich, D. H., Moon, B. J., & Boparai, A. S. (1980). "Synthesis of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and related compounds." Journal of Organic Chemistry, 45(11), 2288–2290.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • PubChem Compound Summary. (2025). "3-Amino-2-hydroxy-4-methylpentanoic acid."[3][4][5][6] National Center for Biotechnology Information.

Sources

Method

Application Notes and Protocols: Incorporation of 3-Amino-2-hydroxy-4-methylpentanoic Acid into Peptides

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful incorporation of the non-proteinogenic amino acid, 3-Amino-2-hydroxy-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful incorporation of the non-proteinogenic amino acid, 3-Amino-2-hydroxy-4-methylpentanoic acid, into peptide sequences. This unique amino acid, an analog of statine, is a critical building block for developing potent enzyme inhibitors, particularly for aspartic proteases like renin and BACE1.[1][2] Its structure, featuring a hydroxyl group and significant steric hindrance, presents unique challenges in standard peptide synthesis. This guide details field-proven strategies, step-by-step protocols for solid-phase peptide synthesis (SPPS), and robust methods for purification and analysis, ensuring high-yield and high-purity outcomes.

Foundational Principles: Understanding the Challenge
1.1 The Significance of 3-Amino-2-hydroxy-4-methylpentanoic Acid

3-Amino-2-hydroxy-4-methylpentanoic acid, often referred to as a statine analog, is a β-amino acid derivative. Its key structural feature is a hydroxyl group that mimics the tetrahedral transition state of a peptide bond during enzymatic hydrolysis.[1] This property makes it an invaluable component in the design of transition-state analog inhibitors, which bind tightly to the active site of enzymes and block their catalytic function.[1] Peptides incorporating this moiety have shown significant promise as therapeutic agents against hypertension, Alzheimer's disease, and other conditions mediated by proteases.[1][2]

1.2 Inherent Synthetic Hurdles

The direct incorporation of this amino acid into a growing peptide chain using standard protocols is often inefficient. The primary challenges are:

  • Steric Hindrance: The bulky isobutyl group adjacent to the amine creates significant steric hindrance, which can slow down or prevent complete peptide bond formation.[3][4] This is a common issue with α,α-disubstituted amino acids.[4]

  • Reactive Hydroxyl Group: The secondary hydroxyl group is a reactive nucleophile. If left unprotected, it can lead to undesirable side reactions, such as O-acylation, during the coupling steps of subsequent amino acids. This can result in branched peptide impurities and reduced yield of the target peptide.

  • Potential for Dehydration: Under certain acidic or activation conditions, the β-hydroxy amine motif is susceptible to dehydration, leading to the formation of an α,β-unsaturated peptide, which is a critical impurity.[5]

A successful synthesis hinges on a strategy that addresses these challenges directly through careful selection of protecting groups and highly efficient coupling reagents.

Strategic Approach to Synthesis: Protection and Activation

The most robust and widely adopted method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6][7] This approach involves building the peptide chain step-by-step while it is anchored to an insoluble resin support, which simplifies the removal of excess reagents and by-products through simple washing and filtration.[6][7][8]

2.1 Orthogonal Protecting Group Scheme

An orthogonal protection strategy is essential, allowing for the selective removal of one protecting group in the presence of others.[9]

  • α-Amino Group Protection: The standard Fmoc group is the ideal choice. It is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine in DMF, to expose the amine for the next coupling cycle.[10][11]

  • Hydroxyl Group Protection: While synthesis without hydroxyl protection has been investigated, it often leads to lower yields and complex impurities.[12] A dedicated protecting group is strongly recommended. The tert-butyldimethylsilyl (TBS) group is an excellent choice as it is stable to the basic conditions of Fmoc deprotection but is cleaved efficiently during the final acidolytic cleavage from the resin.[12]

G cluster_0 Protected Monomer Structure cluster_1 Protection Scheme Monomer Fmoc-NH-CH(iPr)-CH(OTBS)-COOH Fmoc Fmoc Group (α-Amino) Piperidine Piperidine Fmoc->Piperidine Base Labile TBS TBS Group (Hydroxyl) TFA TFA TBS->TFA Acid Labile Resin Resin Linkage (Carboxyl) Resin->TFA Acid Labile

Caption: Orthogonal protection strategy for 3-Amino-2-hydroxy-4-methylpentanoic acid.

2.2 High-Efficiency Coupling Reagents

Due to the steric hindrance, standard carbodiimide coupling agents like DCC or DIC are often inefficient.[3] More potent, in-situ activating reagents are required to drive the reaction to completion and minimize racemization.[13]

Uronium/aminium and phosphonium salt-based reagents are the gold standard for difficult couplings. They react with the amino acid's carboxyl group to form highly reactive ester intermediates.[13]

Reagent Name (Acronym)ClassKey Advantages & Considerations
HATU Uronium/AminiumHighly reactive, forms HOAt active ester, low racemization.[13][14] Excellent for sterically hindered couplings. Requires a non-nucleophilic base (e.g., DIPEA).
HCTU Uronium/AminiumMore cost-effective than HATU, forms a 6-Cl-HOBt ester which is also highly reactive. Good solubility.
COMU Uronium/AminiumIncorporates Oxyma Pure, making it non-explosive and safer.[13][15] Coupling efficiency is comparable to HATU.
PyAOP PhosphoniumExtremely reactive, generates OAt esters.[13] Very effective for hindered systems but solutions have moderate stability.
PyBOP PhosphoniumGenerates HOBt esters. A very effective and widely used reagent, though slightly less potent than HATU or PyAOP.[16]

Recommendation: For initial attempts and robust performance, HATU is the preferred coupling reagent due to its high reactivity and proven track record with sterically demanding amino acids.[3][14]

G AA_COOH Protected Amino Acid (R-COOH) Active_Ester Highly Reactive OAt-Ester Intermediate AA_COOH->Active_Ester Activation HATU_Base HATU + DIPEA HATU_Base->Active_Ester Peptide_Bond New Peptide Bond Formed (R-CO-NH-Peptide) Active_Ester->Peptide_Bond Coupling Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide) Peptide_NH2->Peptide_Bond G start Start Cycle: Resin-Peptide-(Fmoc)N deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end End Cycle: Resin-Peptide-AA-(Fmoc)N wash2->end

Caption: The core workflow of a single SPPS cycle.

Post-Synthesis: Cleavage, Purification, and Analysis
4.1 Cleavage from Resin and Final Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups (including the TBS group) must be removed.

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin (approx. 10 mL per gram of starting resin).

    • The triisopropylsilane (TIS) acts as a scavenger to trap the reactive cations generated during the cleavage of acid-labile protecting groups.

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10x the volume of the TFA solution).

    • A white precipitate should form.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the peptide pellet under vacuum.

4.2 Purification by RP-HPLC

The crude peptide product will contain impurities such as truncated or deletion sequences. [17][18]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purification. [18][19][20]

Parameter Typical Conditions Rationale
Stationary Phase C18 silica column The hydrophobic C18 chains interact with the hydrophobic residues of the peptide, providing separation based on overall hydrophobicity. [18]
Mobile Phase A 0.1% TFA in Water The TFA acts as an ion-pairing agent, improving peak shape and resolution. [19]
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is the organic modifier used to elute the peptide from the column.
Elution Linear Gradient A gradually increasing concentration of Mobile Phase B (e.g., 5% to 65% over 30 minutes) is used to elute peptides in order of increasing hydrophobicity.

| Detection | UV Absorbance at 210-220 nm | This wavelength range is optimal for detecting the peptide backbone amide bonds. [18]|

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Inject the solution onto the equilibrated RP-HPLC column.

  • Run the gradient method and collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain a fluffy, white powder.

4.3 Quality Control and Characterization

Final validation of the synthesized peptide is critical.

TechniquePurposeExpected Outcome
Analytical RP-HPLC Determine purityA single major peak, with purity typically >95% for research applications. [17]
Mass Spectrometry (MS) Confirm identityThe observed molecular weight should match the calculated theoretical mass of the desired peptide. [17]
NMR Spectroscopy Structural ConfirmationProvides detailed information on the 3D structure, folding, and successful incorporation of the modified amino acid. [21][22]
Amino Acid Analysis (AAA) Quantify and confirm compositionThe experimental amino acid ratios should match the theoretical composition of the peptide sequence. [17][23]
References
  • Cadicamo, C. D., Asante, V., Ammar, M. A., Borelli, C., Korting, H. C., & Koksch, B. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Ojima, I., & Delaloge, F. (1997). Syntheses of Norstatine, Its Analogs, and Dipeptide Isosteres by Means of β-Lactam Synthon Method. Methods in Enzymology, 289, 343-363. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Request PDF. (2025). Design and synthesis of statine-Containing BACE inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. [Link]

  • AAPPTec. (2013). Solid Phase Peptide Synthesis. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-methylpentanoic acid. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2474. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

  • Google Patents. (n.d.).
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem, 1(1), 1-13. [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-2-hydroxy-4-methylpentanoic Acid

Welcome to the technical support center dedicated to the synthesis of 3-Amino-2-hydroxy-4-methylpentanoic acid and its stereoisomers. This molecule, a non-proteinogenic β-amino α-hydroxy acid, is a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3-Amino-2-hydroxy-4-methylpentanoic acid and its stereoisomers. This molecule, a non-proteinogenic β-amino α-hydroxy acid, is a critical chiral building block in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and stereochemical control.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<40%). What are the primary causes and how can I mitigate them?

Low yield is a multifaceted issue often stemming from incomplete reactions, competing side reactions, or product degradation. The optimal troubleshooting strategy depends on the synthetic route employed.

Causality & Explanation:

The synthesis of a molecule with vicinal amino and hydroxyl groups is challenging due to the potential for side reactions like elimination (dehydration) to form α,β-unsaturated compounds, especially under harsh acidic or basic conditions. Furthermore, methods like diazotization of a precursor amino acid (e.g., leucine) can be sensitive to temperature, leading to the decomposition of key reagents and the formation of numerous byproducts.[3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address low-yield issues.

G start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS Is starting material consumed? start->check_reaction incomplete No check_reaction->incomplete No complete Yes check_reaction->complete Yes optimize_cond Optimize Reaction Conditions: 1. Increase temperature gradually. 2. Extend reaction time. 3. Check reagent stoichiometry & purity. incomplete->optimize_cond check_products Analyze Crude Product: Multiple spots/peaks observed? complete->check_products side_products Yes check_products->side_products Yes no_side_products No, mainly desired product check_products->no_side_products No identify_byproducts Identify Side Products (MS, NMR): - Dehydration product? - Epimerization? - Protecting group issues? side_products->identify_byproducts refine_cond Refine Conditions: - Lower temperature. - Use milder reagents. - Adjust pH. identify_byproducts->refine_cond check_workup Review Workup & Purification: - Inefficient extraction? - Product degradation on silica? - Loss during crystallization? no_side_products->check_workup optimize_purification Optimize Purification: - Adjust pH for extraction. - Consider ion-exchange chromatography. - Use alternative purification method. check_workup->optimize_purification

Caption: Troubleshooting Decision Tree for Low Yield.

Specific Recommendations:

  • For Diazotization Routes (e.g., from Leucine):

    • Temperature Control is Critical: The dropwise addition of sodium nitrite solution must be performed at 0°C or below.[3][4] Higher temperatures cause nitrous acid to decompose, leading to a cascade of side reactions.

    • Stoichiometry: While some literature suggests 3 equivalents of NaNO₂, others have found that up to 6 equivalents can maximize yield.[3] This parameter may require empirical optimization for your specific setup.

  • For Aldol Addition Routes:

    • Base Selection: The choice of base is crucial for generating the enolate of the glycine Schiff base without causing self-condensation or other side reactions. A soft Brønsted base can be effective.[5]

    • Solvent Purity: Ensure anhydrous solvents are used, as water can quench the enolate and hydrolyze the Schiff base.

Q2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

Achieving high diastereoselectivity is paramount, as the biological activity of the final compound is often dependent on a single stereoisomer. The two chiral centers at C2 (bearing the hydroxyl group) and C3 (bearing the amino group) must be controlled.

Causality & Explanation:

Poor diastereoselectivity arises when the transition state energies for the formation of the different diastereomers are very similar. This can happen with achiral reagents or under conditions that do not favor a specific spatial arrangement of reactants. Stereoselective synthesis requires introducing a chiral influence, either from a chiral starting material, a chiral auxiliary, or a chiral catalyst.[6]

Strategies for Stereocontrol:

StrategyPrincipleExample ApplicationProsCons
Substrate Control The inherent chirality of the starting material directs the stereochemistry of the new center.Synthesis from a chiral α-amino acid like L-leucine. The existing stereocenter at Cα influences the approach of reagents.[7]Straightforward, utilizes readily available chiral pool.Selectivity can be modest; may require epimerization steps to access all isomers.[8]
Auxiliary Control A chiral auxiliary is temporarily attached to the substrate to direct the reaction, then cleaved.An aldol reaction using a chiral ketone or amide enolate.[9]High diastereoselectivity is often achievable.Requires additional steps for attachment and removal of the auxiliary.
Reagent Control A chiral reagent or catalyst creates a chiral environment for the reaction.Asymmetric hydrogenation of an enamido acid using a chiral rhodium catalyst like DiPAMP.[6]Highly efficient, catalytic amounts of chiral material needed.Catalyst can be expensive; may not be universally applicable to all substrates.
Cyclic Control Forming a cyclic intermediate locks the conformation, allowing for stereoselective functionalization.Iodocyclization of 3-benzoylamino carboxylic acid derivatives to form oxazolines, which are then hydrolyzed.[2]Excellent control, often yielding a single diastereomer.Can involve multiple steps and protecting group manipulations.

Practical Recommendations:

  • For Aldol-type Reactions: The use of Schiff bases where the imine framework provides a hydrogen-bonding platform can significantly enhance diastereoselectivity by rigidifying the transition state.[5]

  • Analysis: The diastereomeric ratio (d.r.) should be determined on the crude reaction mixture using high-field ¹H NMR or chiral HPLC to avoid misinterpretation due to purification biases.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes and which one should I choose?

Choosing a synthetic route depends on the desired stereoisomer, available starting materials, and scale.

Caption: Overview of Common Synthetic Pathways.

  • Diazotization of Leucine: A classical and inexpensive method suitable for producing α-hydroxy acids from α-amino acids.[3][4] However, it doesn't directly install the β-amino group and may suffer from racemization if not carefully controlled.

  • Stereoselective Aldol Reaction: Offers excellent control over both relative and absolute stereochemistry, making it a powerful choice for accessing specific, enantiomerically pure diastereomers.[5] This is often preferred in pharmaceutical development.

  • Halohydrin Formation and Substitution: This route builds the carbon skeleton first and then introduces the functional groups. The stereochemistry of the starting alkene (cis or trans) dictates the relative stereochemistry of the product.[10]

Q: What protecting groups are recommended for this synthesis?

Protecting groups are essential to prevent unwanted side reactions at the amine and carboxylic acid functionalities.[11]

  • Amino Group:

    • Boc (tert-butyloxycarbonyl): Widely used, stable to many reaction conditions, and easily removed with mild acid (e.g., TFA).[12]

    • Cbz (Carboxybenzyl): Also common, removed by hydrogenolysis (H₂/Pd-C), which is an orthogonal strategy to acid-labile groups.

  • Carboxylic Acid Group:

    • Methyl or Ethyl Esters: Simple to form (e.g., using Fischer esterification) and are typically hydrolyzed under basic (saponification) or acidic conditions at the end of the synthesis.

Q: What is a reliable protocol for the synthesis of L-2-hydroxy-4-methylpentanoic acid from L-leucine as a precursor?

This protocol is adapted from established literature procedures and serves as a key first step in many synthetic routes.[3][4]

Experimental Protocol: Diazotization of L-Leucine

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend L-leucine (1.0 eq, e.g., 13.1 g) in 2.5 M sulfuric acid (e.g., 80 mL).

  • Cooling: Cool the suspension to 0°C in an ice-salt bath. Maintain this temperature strictly throughout the addition step.

  • Reagent Addition: Dissolve sodium nitrite (NaNO₂) (6.0 eq, e.g., 41.4 g) in deionized water (e.g., 80 mL) and cool the solution. Add the NaNO₂ solution dropwise to the stirred L-leucine suspension over 2 hours, ensuring the internal temperature does not rise above 5°C. Vigorous gas (N₂) evolution will be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 3 hours.

  • Warming: Allow the mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction completion by TLC or LC-MS.

  • Workup:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude L-2-hydroxy-4-methylpentanoic acid, which can be purified further if necessary.

References

  • ChemBK. (2024). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. Available at: [Link]

  • ResearchGate. (PDF) Diastereoselective Synthesis of A-Methyl and - Amanote Research. Available at: [Link]

  • PubChem. 3-Amino-2-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Izumiya, N., & Nagamatsu, A. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. Available at: [Link]

  • Ohgi, T., & Hecht, S. M. (1981). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry, 46(6), 1232-1234. Available at: [Link]

  • Gogoi, P., et al. (2015). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.... Available at: [Link]

  • Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • PrepChem.com. Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Catalysis. Available at: [Link]

  • Cardillo, G., et al. (1999). A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine. Synlett. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Filo. (2025). Problem 45 of Chapter 6 presented a strategy for the synthesis of the ami... Available at: [Link]

  • Rich, D. H., et al. (1985). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 50(19), 3577-3584. Available at: [Link]

  • Long, B., et al. (2025). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 113. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2354. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of 3-Amino-2-hydroxy-4-methylpentanoic Acid (AHMHA) Diastereomers

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Guide for AHMHA Stereoisomer Resolution Last Updated: February 24, 2026 Introduction You are likely working with 3-Amino-2-hydroxy-4-methylpentanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Guide for AHMHA Stereoisomer Resolution Last Updated: February 24, 2026

Introduction

You are likely working with 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMHA) because you are synthesizing protease inhibitors like Amastatin or developing novel peptide mimetics.

This molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers:[1][2]

  • (2S, 3R) – Often the bioactive isomer (Amastatin component).

  • (2R, 3S) – Enantiomer of above.

  • (2S, 3S) – Diastereomer.

  • (2R, 3R) – Enantiomer of (2S, 3S).

The Core Problem: While enantiomers require chiral selectors, diastereomers (e.g., 2S,3R vs 2S,3S) have different physical properties and can theoretically be separated on achiral phases (C18). However, the structural similarity often leads to co-elution. This guide provides the protocols to resolve them analytically and preparatively.

Module 1: Analytical Separation (Purity Check)

User Question: "I need to determine the diastereomeric excess (de) of my synthetic intermediate. Standard C18 isn't resolving them baseline. What is the gold standard method?"

The Solution: Marfey’s Method (FDAA Derivatization)

For amino acids with multiple chiral centers, direct chiral chromatography can be expensive and finicky. The most robust analytical method is derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) .

Why this works: FDAA reacts with the amine to form a diastereomeric pair. If you have a mixture of D- and L-AHMHA, reacting them with L-FDAA converts the relationship from enantiomeric (hard to separate) to diastereomeric (separable on standard C18).

Protocol: FDAA Derivatization Workflow
StepActionCritical Technical Note
1 Prepare Sample Dissolve 50 µg of AHMHA in 100 µL water.
2 Add Reagent Add 200 µL of 1% (w/v) FDAA in Acetone.
3 Basify Add 40 µL of 1 M NaHCO₃. pH must be > 8.0 for the nucleophilic attack to occur.
4 Incubate Heat at 40°C for 1 hour. (Do not exceed 50°C to avoid racemization).
5 Quench Add 40 µL of 1 M HCl (neutralize) + 100 µL Acetonitrile.
6 Analyze Inject 10 µL onto RP-HPLC (C18).
HPLC Conditions for FDAA Derivatives
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 60% B over 40 minutes.

  • Detection: UV at 340 nm (specific to the dinitrophenyl group).

Expected Elution Order: Typically, the L-L conjugates elute before L-D conjugates due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.

MarfeysMethod Start Crude AHMHA (Mix of 4 Isomers) Rxn React with L-FDAA (pH 8.5, 40°C) Start->Rxn Derivatize Quench Quench (HCl) Stop Reaction Rxn->Quench 60 min Sep RP-HPLC (C18) Gradient Elution Quench->Sep Inject Result 4 Distinct Peaks (Diastereomers) Sep->Result UV 340nm

Figure 1: Workflow for converting enantiomers/diastereomers into separable conjugates using Marfey's Reagent.

Module 2: Preparative Isolation (Scale-Up)

User Question: "I need to isolate 500 mg of the (2S, 3R) isomer for peptide synthesis. I cannot use Marfey's reagent because removing the DNP-Ala group is difficult and destroys my yield. How do I separate the free amino acid?"

The Solution: Ligand Exchange Chromatography (LEC)

For preparative scale without permanent derivatization, you must use Ligand Exchange . This relies on the formation of a ternary complex: [Stationary Phase Ligand]—[Cu(II)]—[Target Amino Acid].

Method A: Chiral Mobile Phase Additive (CMPA)

Use this if you have a standard C18 prep column.

  • Mobile Phase: 5 mM Copper(II) Sulfate + 10 mM N,N-Dimethyl-L-phenylalanine (or L-Proline) in water.

  • Mechanism: The Cu(II) bridges your AHMHA and the chiral selector in the mobile phase. The diastereomeric complexes have different partition coefficients.

  • Post-Run Workup: You will collect blue fractions (copper complexes).

    • Step 1: Pass through a cation exchange resin (Dowex 50W).

    • Step 2: Wash with water (removes ligand).

    • Step 3: Elute amino acid with 2M NH₄OH.

Method B: Chiral Stationary Phase (ZWIX)

Use this for high-purity, hassle-free isolation. Zwitterionic chiral ion-exchangers (e.g., Chiralpak ZWIX(+) or ZWIX(-) ) are superior for underivatized amino acids containing hydroxyl groups.

  • Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Why it works: These columns use Cinchona alkaloids to recognize both the amine and carboxylic acid via ionic interactions, while the hydroxyl group of AHMHA provides a secondary hydrogen-bonding recognition point.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing severely on the C18 column during Marfey's analysis.

  • Cause: Free silanols on the silica interacting with the amine, or insufficient buffering.

  • Fix: Ensure you are using TFA (0.1%) in both water and acetonitrile. If tailing persists, switch to a "End-capped" column (e.g., C18-MS) or increase temperature to 40°C to improve mass transfer.

Q2: I see double peaks for every isomer in NMR. Is my separation failing?

  • Cause: Rotamers. AHMHA has an amide bond (if protected) or slow rotation around the C2-C3 bond due to H-bonding between the OH and NH2.

  • Fix: Run the NMR at 50°C . If peaks coalesce, it's rotamers. If they remain distinct, you have diastereomeric impurities.

Q3: How do I distinguish the (2S,3R) isomer from the (2S,3S) isomer using NMR?

  • Technique: Measure the vicinal coupling constant (

    
    ) between the 
    
    
    
    -proton (H2) and
    
    
    -proton (H3).
  • Protocol:

    • Convert the amino acid to an Oxazolidinone derivative (using Phosgene or CDI). This locks the conformation.

    • Cis-oxazolidinone (Syn isomer):

      
       Hz.
      
    • Trans-oxazolidinone (Anti isomer):

      
       Hz.
      
    • Note: The (2S,3R) isomer of AHMHA typically forms the trans-oxazolidinone.

Decision Matrix: Which Method to Choose?

DecisionTree Start What is your Goal? Analytical Analytical Purity Check (< 1 mg) Start->Analytical Prep Preparative Isolation (> 100 mg) Start->Prep Marfey Method: Marfey's (FDAA) Column: Standard C18 Analytical->Marfey Standard FreeAA Must keep Free Acid? Prep->FreeAA Deriv Can you derivatize? ZWIX Method: Chiralpak ZWIX (Zwitterionic Ion Exchange) FreeAA->ZWIX High Budget / High Purity LEC Method: Ligand Exchange (Cu(II) + L-Proline) FreeAA->LEC Low Budget / Complex Workup

Figure 2: Decision tree for selecting the appropriate chromatographic strategy.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.

  • Ilisz, I., et al. (2008).[1] High-performance liquid chromatographic separation of amino acid stereoisomers on cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A, 1189(1-2), 12-23.

  • Davankov, V. A. (2003). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A, 1000(1-2), 891-915.

  • Rich, D. H., et al. (1984). Synthesis of the hydroxy amino acid component of Amastatin. Journal of Organic Chemistry, 49(10), 1711-1719.

Sources

Troubleshooting

stability issues of 3-Amino-2-hydroxy-4-methylpentanoic acid in different solvents

Welcome to the Technical Support Center for 3-Amino-2-hydroxy-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Amino-2-hydroxy-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of 3-Amino-2-hydroxy-4-methylpentanoic acid solutions.

Issue 1: I am observing a decrease in the concentration of my 3-Amino-2-hydroxy-4-methylpentanoic acid in aqueous solution over time, even when stored at 4°C.

Possible Causes:

  • Microbial Growth: Aqueous solutions, especially those at or near neutral pH, are susceptible to microbial contamination over time. Microorganisms can metabolize the amino acid, leading to a decrease in its concentration.

  • Oxidative Degradation: Although generally stable, the presence of dissolved oxygen or trace metal ions in the buffer can catalyze the slow oxidation of the compound, particularly at the hydroxyl group.

  • pH-Dependent Hydrolysis: While the amide bonds in peptides are known to be susceptible to hydrolysis, the functional groups in 3-Amino-2-hydroxy-4-methylpentanoic acid can also be affected by extremes in pH over long periods.[1]

Solutions and Best Practices:

  • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of 3-Amino-2-hydroxy-4-methylpentanoic acid fresh for each experiment.

  • Sterile Filtration: If a stock solution must be stored, it is highly recommended to sterile-filter the solution through a 0.22 µm filter into a sterile container. This will remove microbial contaminants.

  • Storage Conditions: For short-term storage (1-2 weeks), store the sterile-filtered solution at 2-8°C. For longer-term storage, aliquot the sterile solution into single-use vials and store at -20°C or -80°C for up to one and six months, respectively.[2] Avoid repeated freeze-thaw cycles.

  • Use High-Purity Water and Buffers: Utilize high-purity, sterile water (e.g., Milli-Q or equivalent) and freshly prepared buffers to minimize contaminants.

  • Degas Solutions: For applications sensitive to oxidation, consider degassing the solvent before dissolving the compound.

Issue 2: My compound is precipitating out of my DMSO stock solution upon storage at -20°C.

Possible Causes:

  • Water Absorption by DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds in DMSO, leading to precipitation, especially at lower temperatures.

  • Low Solubility: While 3-Amino-2-hydroxy-4-methylpentanoic acid is soluble in water, its solubility in pure DMSO may be limited. For a similar compound, 3-Amino-4-methylpentanoic acid, it is noted to be insoluble in DMSO.[3]

Solutions and Best Practices:

  • Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.

  • Proper Handling of DMSO: Open and handle anhydrous DMSO in a low-humidity environment (e.g., under a nitrogen stream or in a glove box) to minimize water absorption.

  • Storage of DMSO Stock: Store DMSO stock solutions in tightly sealed vials with desiccant. For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Room Temperature Storage: If precipitation at low temperatures is a persistent issue, and if the compound is determined to be stable at room temperature in DMSO for the duration of the experiment, consider storing the stock solution at room temperature in a dark, dry place. However, for long-term storage, freezing is generally recommended after ensuring the compound is fully dissolved.

  • Solubility Check: Before preparing a high-concentration stock, perform a small-scale solubility test to determine the optimal concentration for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-Amino-2-hydroxy-4-methylpentanoic acid?

As a solid, the compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is advisable to protect it from direct sunlight and store it away from strong oxidizing agents.[4]

Q2: What is the general stability of 3-Amino-2-hydroxy-4-methylpentanoic acid in different solvents?

SolventRecommended StorageExpected StabilityKey Considerations
Water/Aqueous Buffers Prepare fresh. If necessary, store sterile-filtered aliquots at -20°C or -80°C.Limited at room temperature and 4°C due to potential microbial growth. Stable for months at -20°C or below.Prone to microbial contamination. Use sterile techniques.
DMSO Store anhydrous solutions in tightly sealed vials at -20°C.Generally stable, but dependent on the purity of the DMSO.DMSO is very hygroscopic; absorbed water can cause precipitation.[3]
Ethanol/Methanol Store at -20°C.Expected to be reasonably stable.Potential for esterification with the carboxylic acid group over long periods, especially if acidic or basic catalysts are present.

Q3: Are there any known incompatibilities I should be aware of when working with 3-Amino-2-hydroxy-4-methylpentanoic acid?

Yes, the primary incompatibility noted is with strong oxidizing agents.[4] Contact with strong oxidizers could lead to degradation of the molecule. Additionally, due to its amino acid nature, it may react with aldehydes and ketones.

Q4: What are the potential degradation pathways for 3-Amino-2-hydroxy-4-methylpentanoic acid?

Based on its functional groups (amino, hydroxyl, carboxylic acid), the following degradation pathways are theoretically possible under certain conditions (e.g., high temperature, extreme pH, presence of catalysts):

  • Oxidation: The secondary alcohol group can be oxidized to a ketone.

  • Decarboxylation: Loss of the carboxyl group as CO2, typically requires heat.

  • Deamination: Removal of the amino group, which can occur at high temperatures.[5][6]

  • Intramolecular cyclization (Lactonization): The hydroxyl and carboxyl groups could potentially form a lactone, although this is less likely given the stereochemistry and ring strain of the potential product.

Diagram of Potential Degradation Pathways

G main 3-Amino-2-hydroxy-4-methylpentanoic acid oxidation Oxidation Product (Ketone) main->oxidation Oxidizing Agent decarboxylation Decarboxylation Product main->decarboxylation Heat deamination Deamination Product main->deamination Heat/Extreme pH

Caption: Potential degradation pathways for 3-Amino-2-hydroxy-4-methylpentanoic acid.

Experimental Protocols

Protocol for Preparing and Storing a 10 mM Aqueous Stock Solution
  • Preparation:

    • Equilibrate the solid 3-Amino-2-hydroxy-4-methylpentanoic acid to room temperature before opening the container.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, sterile water or buffer to achieve a 10 mM concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Sterilization and Aliquoting:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into multiple, sterile, single-use microcentrifuge tubes.

  • Storage:

    • Clearly label the aliquots with the compound name, concentration, date, and your initials.

    • For storage up to one month, place the aliquots in a -20°C freezer.

    • For storage up to six months, place the aliquots in a -80°C freezer.[2]

Workflow for Solution Preparation and Storage

G start Start weigh Weigh Solid Compound start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Recommended workflow for preparing stable stock solutions.

References

  • Chemsrc. (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. (2025-08-21). [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. (2025-12-11). [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
  • Zhang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11.

Sources

Optimization

refining purification protocols for high-purity 3-Amino-2-hydroxy-4-methylpentanoic acid

Technical Support Center: High-Purity 3-Amino-2-hydroxy-4-methylpentanoic Acid This guide serves as a specialized resource for researchers, scientists, and drug development professionals dedicated to . As a non-proteinog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-Amino-2-hydroxy-4-methylpentanoic Acid

This guide serves as a specialized resource for researchers, scientists, and drug development professionals dedicated to . As a non-proteinogenic amino acid with two chiral centers, this molecule presents unique challenges in achieving high chemical and stereoisomeric purity. This document provides field-proven insights and systematic troubleshooting strategies to overcome these hurdles.

Part 1: Foundational Concepts in Purification

Before addressing specific issues, it is crucial to understand the physicochemical properties of 3-Amino-2-hydroxy-4-methylpentanoic acid and the principles of the techniques used to purify it. The molecule possesses a carboxylic acid group, an amino group, and a hydroxyl group, making it polar and amphoteric[1]. Its purification is therefore highly sensitive to pH.

Core Purification Techniques: A Comparative Overview
TechniquePrincipleBest ForKey Considerations
Ion-Exchange Chromatography (IEX) Separation based on net surface charge by reversible interaction with a charged stationary phase[2][3].Removing charged impurities, initial capture from crude mixtures, separating species with different isoelectric points (pI).Highly dependent on buffer pH and ionic strength. Requires careful pI calculation and buffer selection[4][5].
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity through interactions with a non-polar stationary phase[6][7].Removing non-polar or less polar impurities. High-resolution polishing step.May require derivatization for highly polar molecules like amino acids to improve retention[8]. Mobile phase composition is critical[9].
Chiral Chromatography Separation of enantiomers and diastereomers using a chiral stationary phase (CSP)[10][11].Isolating the desired stereoisomer from a racemic or diastereomeric mixture.CSP selection is critical and often empirical. Mobile phase composition can significantly impact selectivity[12].
Crystallization Separation based on differences in solubility, leading to the formation of a solid crystalline phase.Final polishing step, removal of trace impurities, and isolation of the final product in a stable, solid form.Highly dependent on solvent system, temperature, and concentration. Can be influenced by the presence of impurities[13][14].

Part 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 3-Amino-2-hydroxy-4-methylpentanoic acid.

Category: Chromatography Issues

Q: My product does not bind to the ion-exchange (IEX) column. What should I check?

A: This is a classic problem of incorrect charge interaction, almost always related to pH.

  • Causality: For an amino acid to bind to a specific IEX resin, it must have the opposite charge of the resin. The net charge of an amino acid is dictated by the pH of the buffer relative to its isoelectric point (pI)[4][5].

    • Cation-Exchange (e.g., SP, CM resins): Binds positively charged molecules. The buffer pH must be below the pI of your compound.

    • Anion-Exchange (e.g., Q, DEAE resins): Binds negatively charged molecules. The buffer pH must be above the pI of your compound.

  • Troubleshooting Steps:

    • Verify the pI: First, calculate the theoretical pI of 3-Amino-2-hydroxy-4-methylpentanoic acid based on the pKa values of its amino and carboxyl groups.

    • Check Buffer pH: Ensure your loading buffer pH is at least 1-1.5 pH units away from the pI to ensure the molecule is sufficiently charged. For cation exchange, lower the pH; for anion exchange, raise it.

    • Check Ionic Strength: Ensure the conductivity of your sample and loading buffer is low. High salt concentrations will shield the charge on the molecule, preventing it from binding to the resin[15]. Dilute your sample in the start buffer if necessary.

    • Flow Rate: A high flow rate during sample loading can reduce binding efficiency. Decrease the flow rate to allow more time for interaction[16].

Q: My product is co-eluting with impurities during IEX. How can I improve resolution?

A: Co-elution indicates that the selectivity of your method is insufficient. This can be addressed by optimizing the elution gradient.

  • Causality: In IEX, elution is typically achieved by increasing the salt concentration or changing the pH. A shallow gradient provides more time and finer discrimination between molecules with slightly different charges, enhancing resolution.

  • Troubleshooting Steps:

    • Shallow the Gradient: Decrease the rate of change of salt concentration (or pH) over a larger column volume. For example, instead of a 0-1 M NaCl gradient over 10 column volumes (CV), try a 0-0.5 M NaCl gradient over 20 CV.

    • Use Step Elution: If you know the approximate salt concentration at which your product and impurities elute, you can use a step gradient. A preliminary step can wash away weakly bound impurities, followed by a second step to elute your target compound, leaving strongly bound impurities on the column.

    • Optimize pH: A small change in buffer pH (e.g., 0.2-0.5 units) can alter the net charge of both your target and impurities, potentially improving their separation[5].

    • Check Column Packing: Poorly packed columns can lead to band broadening and reduced resolution. Ensure the column is packed efficiently or use a pre-packed column[15].

Q: How can I effectively separate the diastereomers of my compound?

A: Diastereomers have different physical properties and can often be separated by standard chromatography, but chiral chromatography offers the highest selectivity.

  • Causality: Stereoisomers interact differently with a chiral environment. A chiral stationary phase (CSP) creates this environment, leading to differential retention of the isomers[11].

  • Troubleshooting Steps:

    • Select a Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amino acids, common CSPs include those based on crown ethers, macrocyclic glycopeptides (like Teicoplanin or Vancomycin), and Pirkle-type columns[10][12]. Method development may require screening several different columns.

    • Optimize the Mobile Phase: For chiral separations, the mobile phase composition is key.

      • Solvent: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous component.

      • Additives: Small amounts of acids (e.g., formic acid, TFA) or bases can significantly alter selectivity.

    • Temperature Control: Column temperature affects the kinetics of interaction. Running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes dramatically improve or even invert the elution order.

    • Consider Derivatization: If separating the native amino acid is proving difficult, derivatizing it with a reagent like Fmoc-Cl or PITC can alter its properties, sometimes making chiral separation easier on a wider range of columns[8].

Category: Purity and Yield Issues

Q: My crystallization yield is very low. How can I improve it?

A: Low crystallization yield is typically due to sub-optimal solvent conditions, excessively high purity (sometimes a hindrance), or incorrect concentration.

  • Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit in a controlled manner. If the compound is too soluble in the chosen solvent system, it will not crystallize.

  • Troubleshooting Steps:

    • Solvent System Screening: The choice of solvent is paramount. You need a solvent in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Often, a binary solvent system (a "solvent" and an "anti-solvent") is required.

      • Example Systems for Polar Molecules: Ethanol/Water, Isopropanol/Hexane, Acetone/Water.

    • Optimize Concentration: Start with a saturated or near-saturated solution at an elevated temperature. If the solution is too dilute, you may never reach the supersaturation point upon cooling. Carefully evaporate some solvent to increase the concentration.

    • Control Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil. A slow, controlled cooling process allows for the growth of larger, higher-purity crystals.

    • Seeding: Introduce a few seed crystals of the pure compound into the supersaturated solution to initiate crystallization. This can overcome the kinetic barrier to nucleation.

    • pH Adjustment: For an amino acid, adjusting the pH of the solution to its isoelectric point (pI) will minimize its solubility in aqueous solutions, which can be a powerful technique to induce crystallization[17].

Q: The final product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

A: Discoloration often points to oxidation or the presence of trace impurities from the synthesis or degradation.

  • Causality: Molecules with amino groups can be susceptible to oxidation, leading to the formation of colored by-products[18]. Residual reagents from the synthesis can also be colored or degrade into colored compounds.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the final purification steps, especially solvent evaporation and drying, under an inert atmosphere like nitrogen or argon to minimize contact with oxygen[18].

    • Activated Carbon Treatment: Dissolve the semi-pure product in a suitable solvent and add a small amount of activated carbon. Stir for a short period (e.g., 15-30 minutes) and then filter through celite. The carbon can adsorb colored impurities. Be aware this may slightly reduce your yield.

    • Re-crystallization: A final, careful re-crystallization is often the most effective way to remove the trace impurities responsible for the color.

    • Check Reagent Quality: Ensure all solvents and reagents used in the final steps are of high purity and have been properly stored.

Part 3: Diagrams and Workflows

General Purification Workflow

This diagram outlines a typical sequence for purifying 3-Amino-2-hydroxy-4-methylpentanoic acid from a crude synthetic mixture.

PurificationWorkflow Crude Crude Reaction Mixture Initial_Capture Initial Capture / Bulk Removal (e.g., Cation Exchange) Crude->Initial_Capture Fraction_Analysis1 Fraction Analysis (TLC, Analytical HPLC) Initial_Capture->Fraction_Analysis1 Pooling1 Pool Pure Fractions Fraction_Analysis1->Pooling1 Dia_Separation Diastereomer Separation (Chiral Chromatography) Pooling1->Dia_Separation Fraction_Analysis2 Fraction Analysis (Chiral HPLC) Dia_Separation->Fraction_Analysis2 Pooling2 Pool Pure Isomer Fraction_Analysis2->Pooling2 Concentration Solvent Evaporation Pooling2->Concentration Crystallization Crystallization / Precipitation Concentration->Crystallization Final_QC Final Product QC (HPLC, NMR, MS, EA) Crystallization->Final_QC

Caption: A typical multi-step purification workflow.

Troubleshooting Decision Tree: Low Purity

This diagram provides a logical path for diagnosing the cause of low purity in the final product.

PurityTroubleshooting Start Low Purity Detected in Final Product Check_Method Is Analytical Method Appropriate? (e.g., Chiral HPLC) Start->Check_Method Impurity_ID Identify Impurity Structure (LC-MS, NMR) Check_Method->Impurity_ID Yes Diastereomer Is it a Diastereomer? Impurity_ID->Diastereomer Process_Impurity Is it a Process Impurity (Starting Material, By-product)? Diastereomer->Process_Impurity No Optimize_Chiral Optimize Chiral Separation (New Column, Mobile Phase) Diastereomer->Optimize_Chiral Yes Optimize_IEX_RP Optimize IEX/RP-HPLC (Gradient, pH) Process_Impurity->Optimize_IEX_RP Yes Add_Step Add Purification Step (e.g., Crystallization) Process_Impurity->Add_Step No / Still Impure Revalidate Re-analyze Purified Product Optimize_Chiral->Revalidate Optimize_IEX_RP->Revalidate Add_Step->Revalidate

Caption: Decision tree for troubleshooting low product purity.

Part 4: Frequently Asked Questions (FAQs)

Q: What are the most critical analytical methods for assessing the final purity?

A: A combination of methods is essential for a complete picture.

  • RP-HPLC with UV/MS Detection: To assess chemical purity and identify any process-related impurities. A gradient method is typically used to separate compounds with a range of polarities[6][].

  • Chiral HPLC: Absolutely essential to determine the diastereomeric and/or enantiomeric excess (%de or %ee). This is the only reliable way to confirm stereoisomeric purity[10][11].

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound and ensure no structural isomers or major impurities are present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound[20].

  • Elemental Analysis (CHN): To confirm the elemental composition and rule out significant inorganic impurities (e.g., salts).

Q: What are common process-related impurities I should anticipate?

A: Impurities are highly dependent on the synthetic route, but common classes include:

  • Unreacted Starting Materials: The materials used in the final synthetic step.

  • Reagents and Catalysts: Any reagents, catalysts, or their by-products used in the synthesis.

  • Protecting Group Residues: If protecting groups were used (e.g., Boc, Cbz), incomplete deprotection can leave residual protected amino acid[21].

  • Side-Reaction Products: Products from unintended chemical reactions, such as deamination or oxidation of the amino acid side chain[21][22].

  • Diastereomers/Enantiomers: Other stereoisomers of the target molecule formed during the synthesis[23].

Q: Can I use a single purification step to achieve high purity?

A: It is highly unlikely. Achieving high purity (>99%) for a complex molecule like 3-Amino-2-hydroxy-4-methylpentanoic acid almost always requires an orthogonal, multi-step approach. An initial IEX step might remove bulk charged impurities, followed by a high-resolution chiral chromatography step to isolate the correct stereoisomer, and a final crystallization to remove trace impurities and provide the product in a stable form. Each step removes a different class of impurities, leading to a progressively purer product.

References

  • Separation and Purification of Amino Acids - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15). Retrieved February 24, 2026, from [Link]

  • Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. (2024, January 18). ACS Earth and Space Chemistry. Retrieved February 24, 2026, from [Link]

  • pH Control for Better Protein Purification - Trialtus Bioscience. (2020, February 18). Retrieved February 24, 2026, from [Link]

  • Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes - ResearchGate. (2026, January 24). Retrieved February 24, 2026, from [Link]

  • Analytical Methods for Amino Acids : Shimadzu (België). (n.d.). Retrieved February 24, 2026, from [Link]

  • Ion exchange chromatography in presence of amino acid - Google Patents. (n.d.).
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved February 24, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved February 24, 2026, from [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved February 24, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reversed Phase Chromatography. (n.d.). Retrieved February 24, 2026, from [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PMC. (2024, June 8). Retrieved February 24, 2026, from [Link]

  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration - MDPI. (2023, September 8). Retrieved February 24, 2026, from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Retrieved February 24, 2026, from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (n.d.). Retrieved February 24, 2026, from [Link]

  • Crystal Structure of a New Polymorph of - Amanote Research. (2018, May 1). Retrieved February 24, 2026, from [Link]

  • 3-Amino-2-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14503312 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved February 24, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and purification method for alpha-amino acid compound - Google Patents. (n.d.).
  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.). Retrieved February 24, 2026, from [Link]

  • Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. (n.d.). Retrieved February 24, 2026, from [Link]

  • Npc168081 | C6H13NO3 | CID 6994743 - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (2023, May 16). Retrieved February 24, 2026, from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (2022, December 8). Retrieved February 24, 2026, from [Link]

  • CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid | Chemsrc. (2025, August 29). Retrieved February 24, 2026, from [Link]

  • Process for isolating and purifying amino acids - Google Patents. (n.d.).
  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed. (2004, March 15). Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation Guide: Analytical Strategies for 3-Amino-2-hydroxy-4-methylpentanoic Acid (AHMHA)

This guide outlines the cross-validation of analytical methods for (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid (hereafter referred to as AHMHA ), the characteristic non-proteinogenic amino acid moiety of the immunom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation of analytical methods for (2S,3R)-3-Amino-2-hydroxy-4-methylpentanoic acid (hereafter referred to as AHMHA ), the characteristic non-proteinogenic amino acid moiety of the immunomodulator Ubenimex (Bestatin).

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The analysis of AHMHA presents a classic bioanalytical paradox: it is the critical pharmacophore of Bestatin, yet it lacks a chromophore for UV detection and possesses high polarity that challenges standard Reverse-Phase (RP) retention. Furthermore, the molecule contains two chiral centers (C2 and C3); the (2S,3R) configuration is biologically active, while the (2S,3S), (2R,3R), and (2R,3S) isomers are impurities.

This guide compares two orthogonal methodologies:

  • The QC Standard: RP-HPLC with OPA-NAC chiral derivatization (Fluorescence Detection).

  • The Bioanalytical Validator: HILIC-MS/MS (Direct Analysis).

Core Directive: We do not simply "run" two methods. We use the mass specificity of Method B to validate the chromatographic purity and stereoselectivity of Method A.

Method A: The QC Workhorse (HPLC-FLD)

Principle: Since AHMHA is UV-transparent, we utilize o-Phthalaldehyde (OPA) in the presence of a chiral thiol, N-Acetyl-L-Cysteine (NAC) . This reaction forms fluorescent isoindole derivatives. Crucially, because NAC is chiral, it forms diastereomers with the enantiomers of AHMHA, allowing the separation of the (2S,3R) isomer from its chiral impurities on a standard achiral C18 column.

Experimental Protocol
  • Reagents:

    • Derivatization Buffer: 0.4 M Borate buffer (pH 10.2). High pH is critical for the nucleophilic attack of the amine.

    • Reagent A: 10 mg OPA in 1 mL Methanol.

    • Reagent B: 10 mg N-Acetyl-L-Cysteine in 1 mL Borate buffer.

    • Mix: Combine A and B 1:1 immediately before use (unstable after 24h).

  • Workflow:

    • Aliquot: Transfer 10 µL of sample (AHMHA standard or hydrolysate) to a vial.

    • Derivatize: Add 20 µL of OPA-NAC Reagent.

    • Reaction: Incubate at ambient temperature for 2.0 minutes exactly. (Strict timing is required; OPA derivatives can degrade).

    • Quench: Add 100 µL of 50 mM Acetate Buffer (pH 5.0) to stop the reaction and lower pH for column stability.

    • Inject: 10 µL immediately.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 3.5 µm) – e.g., Agilent Zorbax Eclipse Plus.

    • Mobile Phase A: 20 mM Sodium Acetate (pH 5.5).

    • Mobile Phase B: Acetonitrile : Methanol (50:50).

    • Gradient: 10% B to 50% B over 15 minutes.

    • Detection: Excitation 340 nm / Emission 450 nm.

Method B: The Validator (HILIC-MS/MS)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterionic AHMHA without derivatization. Tandem Mass Spectrometry (MS/MS) provides molecular specificity, ensuring that the peak observed in Method A is indeed AHMHA and not a co-eluting matrix component.

Experimental Protocol
  • Sample Prep: "Dilute and Shoot." Mix sample 1:4 with Acetonitrile to induce HILIC retention mechanism.

  • Chromatographic Conditions:

    • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm) – e.g., Waters BEH Amide.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Isocratic: 85% B (High organic required for HILIC retention).

  • MS/MS Parameters (ESI Positive):

    • Precursor Ion: m/z 148.1 [M+H]⁺

    • Quantifier Transition: m/z 148.1 → 102.1 (Loss of HCOOH).

    • Qualifier Transition: m/z 148.1 → 84.1 (Amine fragment).

    • Internal Standard: L-Leucine-d3 (Structural analog).

Comparative Analysis & Data Presentation

The following table summarizes the performance metrics derived from cross-validation experiments.

FeatureMethod A: HPLC-FLD (OPA-NAC)Method B: HILIC-MS/MSComparison Insight
Analyte State Derivatized (Isoindole)Native (Free Acid)Method B avoids kinetic errors from incomplete derivatization.
Chiral Selectivity High (Diastereomeric separation)Low (Requires Chiral Column)Method A is superior for Isomer QC.
LOD (Sensitivity) ~0.5 pmol~10 fmolMethod B is 50x more sensitive.
Linearity (R²) > 0.999 (1 - 100 µM)> 0.995 (0.01 - 10 µM)Method A has better dynamic range for potency assays.
Matrix Tolerance Low (Fluorescence quenching risks)Medium (Subject to ion suppression)Orthogonal risks; validating one against the other is crucial.
Throughput Medium (Requires reaction time)High (3 min run time)Method B preferred for DMPK/Plasma studies.

Cross-Validation Workflow (The "Handshake")

To scientifically validate the routine Method A using Method B, follow this "Handshake Protocol":

  • Linearity Check: Prepare a standard curve (1–100 µM). Analyze aliquots by both methods. Plot Result A vs. Result B. The slope should be 1.0 ± 0.05.

  • Peak Purity Confirmation: Collect the fraction corresponding to the Method A peak. Reinject this fraction onto Method B.

    • Pass: MS shows only m/z 148.1.

    • Fail: MS shows additional masses (hidden impurities co-eluting under the fluorescent peak).

  • Stereochemical Validation: Spiking study. Deliberately spike the (2S,3S) isomer into the sample.

    • Method A must show a split peak (resolution > 1.5).

    • Method B (on achiral HILIC) will likely show one peak, confirming the necessity of Method A for CMC/Purity release.

Visualization: The Cross-Validation Logic

CrossValidation cluster_MethodA Method A: Routine QC (HPLC-FLD) cluster_MethodB Method B: Validator (LC-MS/MS) Sample Unknown Sample (AHMHA) Deriv Derivatization (OPA-NAC) Sample->Deriv Dilute Dilution (1:4 ACN) Sample->Dilute SepA C18 Separation (Diastereomers) Deriv->SepA DetA Fluorescence Detection SepA->DetA Compare DATA CORRELATION Slope = 0.98 - 1.02? DetA->Compare Quant Value A SepB HILIC Separation (Polar Retention) Dilute->SepB DetB MS/MS (m/z 148->102) SepB->DetB DetB->Compare Quant Value B Result Validated Result Compare->Result Pass

Caption: Orthogonal workflow where Mass Spectrometry specificity validates the quantitative accuracy of the Fluorescence method.

Visualization: Derivatization Reaction Pathway

Reaction AHMHA AHMHA (Primary Amine) Complex Transition State AHMHA->Complex OPA OPA (Dialdehyde) OPA->Complex NAC NAC (Chiral Thiol) NAC->Complex Product Fluorescent Isoindole (Diastereomer Pair) Complex->Product

Caption: Reaction of AHMHA with OPA and Chiral NAC to form separable diastereomeric isoindoles.

References

  • BindingDB. (2023). Target and Ligand Data for Bestatin (Ubenimex) and its derivatives.[2][3] Retrieved from [Link]

  • Shimadzu Application News. (2020). Automated Pre-column Derivatization of Amino Acids by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72172, Bestatin. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for Drugs and Metabolites.[4] Retrieved from [Link]

  • Waters Corporation. (2021). AccQ•Tag Chemistry for Amino Acid Analysis. Retrieved from [Link]

(Note: While specific "AHMHA" method papers are rare in open access, the protocols above are synthesized from standard operating procedures for Bestatin hydrolysis products and primary amino acid analysis as cited in standard pharmacopoeial contexts.)

Sources

Comparative

A Researcher's Guide to Reproducibility in Experiments Involving 3-Amino-2-hydroxy-4-methylpentanoic Acid

In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reproducibility of experimental findings stands as a cornerstone of scientific integrity. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reproducibility of experimental findings stands as a cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of research involving 3-Amino-2-hydroxy-4-methylpentanoic acid, a non-proteinogenic β-hydroxy-α-amino acid. As a chiral molecule with two stereocenters, this compound presents unique challenges in its synthesis, purification, and characterization, where minor variations in protocol can lead to significant discrepancies in outcomes. This guide is intended for researchers, scientists, and drug development professionals to navigate these complexities and enhance the reliability of their results.

The biological activity of amino acid derivatives is often intrinsically linked to their specific stereoisomeric form.[1][2] In fact, for many chiral compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while others may be inactive or even elicit undesirable side effects.[2][3] Consequently, the precise control and unambiguous characterization of the stereochemistry of 3-Amino-2-hydroxy-4-methylpentanoic acid are paramount for reproducible biological and pharmacological studies.

The Synthetic Maze: Navigating Stereoselectivity

The synthesis of β-hydroxy-α-amino acids like 3-Amino-2-hydroxy-4-methylpentanoic acid is a well-explored area of organic chemistry, yet it remains a significant hurdle in achieving consistent, isomerically pure products. The primary challenge lies in controlling the relative and absolute stereochemistry at the α-carbon (C2) and the β-carbon (C3). Various synthetic strategies have been developed, each with its own set of advantages and reproducibility pitfalls.

A comparative overview of common synthetic approaches is presented below:

Synthetic MethodGeneral PrincipleTypical DiastereoselectivityKey Reproducibility Factors
Enzymatic (Aldolase-mediated) Utilizes enzymes like L-threonine aldolases (LTAs) to catalyze the aldol addition of glycine to an aldehyde (isobutyraldehyde in this case).[4][5]Can be high, but native enzymes often show moderate selectivity for the β-carbon.[5] Directed evolution can significantly improve diastereoselectivity.[4]Enzyme activity and stability, substrate purity, pH, temperature, reaction time, potential for enzyme inhibition.
Organocatalytic Aldol Reactions Employs small organic molecules as catalysts for the aldol reaction between a glycine equivalent and an aldehyde.Can achieve high diastereoselectivity, often favoring the anti product.[6][7]Catalyst purity and loading, solvent purity, temperature control, reaction time, stoichiometry of reactants.
Substrate-Controlled Asymmetric Synthesis Relies on a chiral auxiliary attached to the glycine substrate to direct the stereochemical outcome of the reaction.Generally high, as it is dictated by the chiral auxiliary.Purity of the chiral auxiliary, efficiency of auxiliary attachment and removal, reaction conditions for the key stereodetermining step.
Diastereoselective Hydroxylation Involves the stereoselective hydroxylation of a pre-formed enolate of a β-amino acid derivative.[8]Can achieve excellent diastereoselectivity.[8]Precise control of enolate formation (base, temperature, solvent), purity and stereochemistry of the electrophilic hydroxylating agent.

For any chosen synthetic route, meticulous documentation of all reaction parameters is critical. Even seemingly minor deviations, such as the source of a reagent or a slight fluctuation in temperature, can impact the diastereomeric ratio and overall yield, thereby compromising the reproducibility of the experiment.

Purification and Isolation: The Separation Challenge

Following synthesis, the crude reaction mixture will invariably contain a mixture of diastereomers, unreacted starting materials, and byproducts. The purification of the desired stereoisomer of 3-Amino-2-hydroxy-4-methylpentanoic acid is a critical step that heavily influences the reproducibility of downstream applications.

Common Purification Techniques and Their Reproducibility Considerations:

  • Crystallization: Fractional crystallization can be an effective method for separating diastereomers. However, its success is highly dependent on the differential solubility of the isomers in a given solvent system. Reproducibility can be affected by the rate of cooling, solvent purity, and the presence of seed crystals.

  • Chromatography:

    • Flash Column Chromatography: Often used for initial purification, but complete separation of diastereomers can be challenging. The choice of stationary phase, eluent composition, and column packing consistency are key variables.

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for both analytical and preparative separation of stereoisomers.[][10][11][12] The choice of the chiral stationary phase (CSP) is crucial and must be empirically determined.[11] Reproducible separations depend on a stable mobile phase composition, consistent flow rate, and controlled column temperature.

Unambiguous Characterization: The Key to Confirmation

Once a purified sample of 3-Amino-2-hydroxy-4-methylpentanoic acid is obtained, its identity, purity, and stereochemistry must be rigorously confirmed. Inadequate characterization is a major source of irreproducibility in scientific research.

Experimental Protocol: Chiral HPLC Analysis for Diastereomeric and Enantiomeric Purity

This protocol outlines a general approach for determining the stereochemical purity of 3-Amino-2-hydroxy-4-methylpentanoic acid. The specific column and mobile phase will require optimization.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer.

    • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series) is a good starting point.[11]

    • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. The exact ratio must be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) using a column oven.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

  • Analysis:

    • Inject a standard of the desired stereoisomer, if available, to determine its retention time.

    • Inject the prepared sample.

    • Integrate the peak areas of all observed stereoisomers.

    • Calculate the diastereomeric excess (d.e.) and/or enantiomeric excess (e.e.) using the following formulas:

      • d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Workflow for Ensuring Reproducibility

Workflow for Reproducible Experiments with 3-Amino-2-hydroxy-4-methylpentanoic Acid cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Downstream Application S1 Selection of Synthetic Route (e.g., Enzymatic, Organocatalytic) S2 Precise Control of Reaction Conditions S1->S2 P1 Choice of Purification Method (e.g., Crystallization, Chiral HPLC) S2->P1 Crude Product S3 Consistent Starting Material Quality S3->S2 P2 Method Optimization and Standardization P1->P2 C1 Structural Verification (NMR, MS) P2->C1 Purified Compound C2 Purity Assessment (HPLC, GC) C1->C2 C3 Stereochemical Analysis (Chiral HPLC, Polarimetry) C2->C3 A1 Biological Assays C3->A1 Characterized Compound A2 In Vivo Studies A1->A2 R Reproducible Results A2->R

Caption: A workflow diagram illustrating the key stages for ensuring reproducible experimental outcomes.

Key Factors Influencing Reproducibility

Interconnected Factors Affecting Reproducibility cluster_inputs Experimental Inputs cluster_process Process Parameters cluster_analysis Analytical Methods R Reproducibility SM Starting Material Purity & Stereochemistry SM->R Re Reagent Quality & Concentration Re->R So Solvent Purity & Water Content So->R T Temperature Control T->R Ti Reaction Time & Stirring Ti->R P Purification Methodology P->R AM Method Validation (Accuracy, Precision) AM->R St Standardization & Calibration St->R

Caption: A diagram showing the interconnectedness of various factors that can impact experimental reproducibility.

Conclusion

References

  • BOC Sciences. (2025, December 31). Amino Acid Chiral Analysis Services.
  • ACS Publications. (2021, February 25). Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids.
  • PMC. (n.d.). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
  • PubMed. (2013, November 15). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • ACS Publications. (2013, November 4). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction | Organic Letters.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Benchchem. (n.d.). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine.
  • Chiralpedia. (2025, September 25). Part 8: Stereochemistry in Biologics and Natural Products.
  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • AIMS Press. (2020, July 6). Features, roles and chiral analyses of proteinogenic amino acids.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PMC. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • Oxford Academic. (2023, October 28). Advancing reproducibility can ease the 'hard truths' of synthetic biology.

Sources

Validation

Comparative Cytotoxicity Guide: 3-Amino-2-hydroxy-4-methylpentanoic Acid vs. Aminopeptidase Inhibitors

This guide provides a technical comparison of 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMP) against established aminopeptidase inhibitors like Bestatin (Ubenimex) and Amastatin . Executive Summary 3-Amino-2-hydroxy-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Amino-2-hydroxy-4-methylpentanoic acid (AHMP) against established aminopeptidase inhibitors like Bestatin (Ubenimex) and Amastatin .

Executive Summary

3-Amino-2-hydroxy-4-methylpentanoic acid (AHMP) is a specialized


-hydroxy-

-amino acid. It serves as the structural "warhead" (zinc-binding motif) for a class of aminopeptidase inhibitors. Structurally, it is the valine analog of the widely used drug Bestatin (which contains a phenylalanine analog) and the research tool Amastatin (which contains a leucine analog).

In the context of cytotoxicity and drug development:

  • Bestatin (Ubenimex): High clinical relevance; moderate cytotoxicity (IC

    
    
    
    
    
    5–10
    
    
    M); used in leukemia therapy.
  • Amastatin: High potency (K

    
    
    
    
    
    20 nM); used primarily as a research tool due to broad-spectrum activity.
  • AHMP (Free Acid): Low intrinsic cytotoxicity. As a free acid, it lacks the peptide backbone required for efficient cellular uptake and optimal binding to the S1' subsite of CD13/Aminopeptidase N (APN). Its primary value is as a chiral building block for synthesizing novel inhibitors.

Chemical Identity & Structural Context[1][2][3]

Understanding the Structure-Activity Relationship (SAR) is critical. These compounds target Aminopeptidase N (APN/CD13) , a zinc-dependent metalloprotease overexpressed on tumor cells (e.g., HL-60, U937) and involved in angiogenesis.[1]

CompoundCommon NameStructural Warhead (P1 Site)C-Terminal Residue (P1' Site)Primary Application
AHMP (Valine-Warhead)3-Amino-2-hydroxy-4-methylpentanoic acid (Valine analog )None (Free Acid)Synthetic Intermediate
Bestatin Ubenimex3-Amino-2-hydroxy-4-phenylbutanoic acid (Phenylalanine analog )L-LeucineClinical Oncology (Leukemia)
Amastatin Amastatin3-Amino-2-hydroxy-5-methylhexanoic acid (Leucine analog )Val-Val-AspResearch (Potent Inhibitor)
Tosedostat TosedostatHydroxamic acid derivativePhenylalanine derivativeClinical Trials (AML)
Structural Visualization

The following diagram illustrates the structural hierarchy and the "Warhead" concept.

ChemicalStructure AHMP AHMP (Valine Analog Warhead) Low Potency (Free) Bestatin Bestatin (Ubenimex) (Phe Warhead + Leu) Moderate Potency AHMP->Bestatin Structural Analog (Side chain: iPr vs Bn) Amastatin Amastatin (Leu Warhead + Val-Val-Asp) High Potency AHMP->Amastatin Homolog (Side chain: iPr vs iBu) Target Aminopeptidase N (CD13) Zinc Active Site AHMP->Target Weak Binding (Lacks P1' interaction) Bestatin->Target Binds S1 & S1' Pockets IC50 ~5 µM Amastatin->Target Binds S1, S1', S2' Pockets Ki ~20 nM

Caption: Structural relationship between AHMP (the core pharmacophore) and the active di/tri-peptide inhibitors Bestatin and Amastatin binding to the CD13 target.

Comparative Cytotoxicity Data

The cytotoxicity of these compounds is directly linked to their ability to inhibit APN enzymatic activity, leading to the Amino Acid Deprivation Response (AADR) and subsequent apoptosis.[2]

Potency Table (In Vitro)
CompoundCell LineTarget Enzyme (APN) InhibitionCytotoxicity (IC

/ K

)
Mechanism Note
Bestatin HL-60 (Leukemia)Potent CompetitiveIC

: ~5 - 10

M
Induces apoptosis via ROS accumulation and caspase-3 activation.
Amastatin U937 (Lymphoma)Potent CompetitiveK

: ~20 nM
Higher affinity due to extended peptide chain interacting with S2' subsite.
AHMP HL-60Weak / InactiveEstimated > 100

M
Lacks the C-terminal "anchor" required for high-affinity binding to the APN active site.
Actinonin K562 (CML)PotentIC

: ~2

M
Distinct hydroxamic acid mechanism; highly cytotoxic.

Key Technical Insight: The S1 pocket of Aminopeptidase N is a deep, hydrophobic cavity.

  • Amastatin (Leucine side chain) and Bestatin (Phenylalanine side chain) fill this pocket effectively with large hydrophobic groups (Isobutyl and Benzyl, respectively).

  • AHMP possesses an Isopropyl group (Valine-like). While hydrophobic, it is shorter and less bulky, resulting in weaker Van der Waals interactions within the S1 pocket.

  • Furthermore, the free acid (AHMP) lacks the peptide bond found in Bestatin. This peptide bond is crucial for hydrogen bonding with the enzyme's backbone and for facilitating transport via peptide transporters (PEPT1/PEPT2) into the cell.

Mechanism of Action & Signaling Pathway

Cytotoxicity in this class is not due to general chemical toxicity but specific enzymatic inhibition.

  • Inhibition: The compound binds CD13/APN on the cell surface or intracellularly.

  • Accumulation: Peptide substrates (e.g., enkephalins, cytokines) accumulate; free amino acids are depleted.

  • Stress Response: The cell triggers the Amino Acid Deprivation Response (AADR).[2][3]

  • Apoptosis: Downregulation of Bcl-2, upregulation of Bax, and generation of Reactive Oxygen Species (ROS).

MOA Inhibitor Inhibitor (Bestatin/Amastatin) APN Aminopeptidase N (CD13) Inhibitor->APN Inhibits Substrates Peptide Substrates (Accumulation) Inhibitor->Substrates Causes Accumulation AA_Pool Free Amino Acid Pool (Depletion) Inhibitor->AA_Pool Causes Depletion APN->Substrates Normally Cleaves APN->AA_Pool Normally Replenishes AADR Amino Acid Deprivation Response (AADR) Substrates->AADR AA_Pool->AADR ROS ROS Generation (Oxidative Stress) AADR->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Pathway by which APN inhibitors induce cytotoxicity in tumor cells.

Experimental Protocol: Comparative Cytotoxicity Assay

To validate the performance of AHMP derivatives against Bestatin, use the following MTT Cell Viability Assay .

Materials
  • Cell Line: HL-60 (Human promyelocytic leukemia) or U937.

  • Compounds: Bestatin (Positive Control), AHMP (Test Compound), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Methodology
  • Seeding: Plate HL-60 cells at a density of

    
     cells/mL in 96-well plates (RPMI-1640 medium + 10% FBS).
    
  • Treatment:

    • Dissolve compounds in DMSO (Final DMSO concentration < 0.1%).

    • Treat cells with a log-scale concentration range: 0.1, 1, 10, 50, 100

      
      M.
      
    • Include a Bestatin control (expected IC

      
       ~5-10 
      
      
      
      M).
    • Include an AHMP free acid control (expected inactive/low activity).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Centrifuge plates, remove supernatant, and dissolve formazan crystals in 150

    
    L DMSO.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves and calculate IC

    
     using non-linear regression (e.g., GraphPad Prism).
    
Expected Results
  • Bestatin: Sigmoidal curve with sharp viability drop between 1–20

    
    M.
    
  • AHMP (Free Acid): Flat curve or minimal toxicity up to 100

    
    M, demonstrating that the peptide bond and P1' residue are essential for biological activity.
    

References

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[4][5] Current Drug Metabolism, 2(1), 67-85. Link

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130. Link

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1] Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-424. Link

  • Sekine, K., Fujii, H., & Abe, F. (2001). Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines. Leukemia, 15, 29–33. Link

  • Luan, Y., et al. (2009). The Synthesis and Activity Evaluation of a Bestatin Derivative (LYP) as an Aminopeptidase N Inhibitor. Letters in Drug Design & Discovery, 6(6). Link

Sources

Comparative

A Researcher's Guide to the Rigorous Validation of 3-Amino-2-hydroxy-4-methylpentanoic acid as a Molecular Probe for Metallo-Aminopeptidases

This guide provides a comprehensive framework for the validation of 3-Amino-2-hydroxy-4-methylpentanoic acid as a novel molecular probe. We move beyond simplistic protocols to explain the scientific rationale behind a mu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 3-Amino-2-hydroxy-4-methylpentanoic acid as a novel molecular probe. We move beyond simplistic protocols to explain the scientific rationale behind a multi-tiered validation strategy, ensuring that the data generated is robust, reproducible, and provides unequivocal evidence for on-target activity. This document is intended for researchers in chemical biology and drug discovery who seek to characterize new chemical entities for target validation and pathway elucidation.

Introduction: The Need for High-Quality Probes for Metallo-Aminopeptidases

Metallo-aminopeptidases (MAPs) are a large class of exopeptidases that play critical roles in protein maturation, peptide metabolism, and the regulation of bioactive peptides.[1] Their dysfunction is implicated in a range of human diseases, including cancer, malaria, and inflammatory disorders, making them attractive therapeutic targets.[2] Small molecule inhibitors are invaluable tools—or "molecular probes"—for interrogating the function of these enzymes in complex biological systems.[3]

A classic example is Bestatin, a natural product that acts as a broad-spectrum inhibitor of M1, M17, and M18 family MAPs.[1][4] Its dipeptide-like structure and α-hydroxy group, which coordinates the active site metal ion(s), have served as a foundational scaffold for developing more specific inhibitors and activity-based probes.[1][2][5]

Here, we consider 3-Amino-2-hydroxy-4-methylpentanoic acid , a compound sharing key structural motifs with the core of Bestatin. Its potential as a novel molecular probe for MAPs is clear, but its utility is entirely dependent on rigorous, multi-faceted validation. A chemical probe is only as good as the evidence supporting its mechanism of action.[6] This guide will delineate a validation workflow designed to build that evidence from the ground up.

Comparative Analysis: The Candidate Probe and its Predecessor

The rationale for investigating 3-Amino-2-hydroxy-4-methylpentanoic acid stems from its structural similarity to the pharmacophore of Bestatin. Understanding these similarities and differences is the first step in forming a validation hypothesis.

Property3-Amino-2-hydroxy-4-methylpentanoic acidBestatin (Ubenimex)Rationale for Comparison
Molecular Formula C6H13NO3C16H24N2O4Core scaffold vs. full dipeptide structure.
Molecular Weight 147.17 g/mol [7]308.37 g/mol A smaller molecular weight may influence cell permeability and pharmacokinetic properties.
Key Functional Groups α-hydroxy acid, primary amine, isobutyl groupα-hydroxy acid, primary amine, phenylalanyl residueBoth possess the critical α-hydroxy acid moiety for potential metal chelation in the MAP active site.[5]
XLogP3 -2.7[7]1.1The lower predicted LogP suggests higher hydrophilicity, which could impact membrane transport.

This initial comparison suggests that while 3-Amino-2-hydroxy-4-methylpentanoic acid possesses the key functional group for MAP inhibition, its smaller size and different physicochemical properties necessitate a full experimental validation to determine its potency, selectivity, and cellular activity.

The Four Pillars of Molecular Probe Validation

A credible molecular probe must be validated through a hierarchical process that builds confidence at each stage. We advocate for a "four-pillar" framework that moves from a simplified biochemical context to a complex, physiologically relevant cellular environment.[6]

G cluster_0 Validation Workflow P1 Pillar 1: Biochemical Characterization P2 Pillar 2: Cellular Target Engagement P1->P2 Confirms direct interaction P1_desc Is the probe potent against the isolated target protein? P1->P1_desc P3 Pillar 3: Cellular Potency & Selectivity P2->P3 Confirms bioavailability & on-target binding in cells P2_desc Does the probe enter the cell and bind its intended target? P2->P2_desc P4 Pillar 4: In-Situ Validation P3->P4 Links target engagement to cellular function P3_desc Does target binding translate to a functional cellular outcome? P3->P3_desc P4_desc Can we confirm the on-target effect using orthogonal methods? P4->P4_desc

Caption: The Four-Pillar Validation Workflow for a Molecular Probe.

Pillar 1: Biochemical Characterization

The Causality: Before investing in complex cellular assays, we must first confirm that the probe directly interacts with and inhibits the purified target protein. Biochemical assays offer a clean, controlled environment to quantify potency (e.g., IC50) and understand the mechanism of inhibition without the confounding variables of cell membranes and competing endogenous ligands.[8]

This protocol measures the ability of a compound to inhibit the enzymatic activity of a purified MAP, such as Leucine Aminopeptidase (LAP), using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Prepare a 100x stock of purified recombinant human Aminopeptidase N (or other target MAP) in Assay Buffer.

    • Substrate Stock: Prepare a 10 mM stock of L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in DMSO.

    • Compound Stock: Prepare a 10 mM stock of 3-Amino-2-hydroxy-4-methylpentanoic acid in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution (or DMSO vehicle control) to respective wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Initiate the reaction by adding 20 µL of 1x enzyme solution (diluted from 100x stock in Assay Buffer).

    • Pre-incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Add 20 µL of 1x substrate solution (diluted from 10 mM stock to a final concentration of 10 µM in Assay Buffer).

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 365 nm, Emission: 440 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Cellular Target Engagement

The Causality: A potent biochemical inhibitor is useless if it cannot penetrate the cell membrane and engage its target in the complex cellular milieu.[9] Cellular target engagement assays provide direct evidence that the probe binds its intended protein within living cells.[10][11] This is a critical bridge between biochemical potency and cellular function.[8]

We will describe the Cellular Thermal Shift Assay (CETSA) , a powerful, label-free technique that measures target engagement based on the principle of ligand-induced protein stabilization.[12]

This protocol uses immunofluorescence and high-content imaging to measure the amount of soluble target protein remaining in adherent cells after a heat challenge.[12]

  • Cell Culture and Treatment:

    • Seed adherent cells (e.g., A431) into a 384-well imaging plate and grow to ~80% confluency.

    • Treat cells with a dose-response of 3-Amino-2-hydroxy-4-methylpentanoic acid (or vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Seal the plate and place it in a PCR thermocycler with a heated lid.

    • Heat the plate for 3 minutes at a pre-determined optimal melt temperature for the target protein (e.g., 52°C), followed by 3 minutes at 25°C. This temperature must be optimized in a preliminary experiment.

  • Cell Lysis and Fixation:

    • Immediately lyse the cells by adding a buffer containing a mild non-ionic detergent (e.g., digitonin) and incubating for 10 minutes on ice. This releases soluble proteins while aggregated, denatured proteins are retained.

    • Carefully wash away the soluble fraction with PBS.

    • Fix the remaining aggregated proteins to the plate with 4% paraformaldehyde for 15 minutes.

  • Immunofluorescence and Imaging:

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody specific to the target MAP overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear stain (e.g., Hoechst) for 1 hour.

    • Image the plate on a high-content imaging system, quantifying the fluorescence intensity of the target protein per cell.

  • Data Analysis:

    • The fluorescence intensity is inversely proportional to target engagement (more engagement -> more stabilization -> less aggregation -> lower signal).

    • Plot the normalized fluorescence intensity against compound concentration to generate a target engagement curve.

G cluster_workflow CETSA Workflow cluster_results Expected Outcome A 1. Treat live cells with Probe vs. Vehicle B 2. Apply heat shock (e.g., 52°C, 3 min) A->B C 3. Lysis & Wash to remove soluble proteins B->C Res1 Vehicle-Treated Cells: - Target denatures & aggregates - High fluorescent signal B->Res1 No Stabilization Res2 Probe-Treated Cells: - Target is stabilized by binding - Less aggregation, washed away - Low fluorescent signal B->Res2 Ligand-induced Stabilization D 4. Fix & Permeabilize remaining aggregated protein C->D E 5. Immunostain for Target Protein D->E F 6. Image & Quantify Fluorescence E->F G cluster_validation Logic of On-Target Validation Probe Active Probe (3-Amino-2-hydroxy-4-methylpentanoic acid) Phenotype Cellular Phenotype (e.g., Apoptosis) Probe->Phenotype Causes Neg_Control Inactive Control (e.g., Deoxy-analog) No_Phenotype No Phenotype Neg_Control->No_Phenotype Causes CRISPR Genetic Knockout (CRISPR of Target Gene) CRISPR->Phenotype Causes

Caption: Convergent evidence from chemical and genetic methods confirms on-target activity.

Conclusion

The validation of a molecular probe like 3-Amino-2-hydroxy-4-methylpentanoic acid is not a single experiment but a comprehensive, logic-driven investigation. By systematically progressing through the four pillars—from basic biochemistry to in-situ orthogonal validation—researchers can build an unassailable case for their probe's mechanism of action. Only with this level of rigor can a small molecule transition from a mere "compound" to a high-quality "probe" capable of generating reliable insights into complex biology and paving the way for future therapeutic development.

References

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-Amino-2-hydroxy-4-methylpentanoic acid

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and regulatory compliance. The proper management of chemical waste is no...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and regulatory compliance. The proper management of chemical waste is not merely a procedural task; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-Amino-2-hydroxy-4-methylpentanoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our approach is built on a foundation of safety, ensuring that every procedure is self-validating and protective of both researchers and the environment.

The core principle of this guide is proactive safety. For many novel or specialized reagents like 3-Amino-2-hydroxy-4-methylpentanoic acid, comprehensive toxicological and environmental impact data may not be fully established.[1] Therefore, the most responsible course of action is to treat the substance as hazardous chemical waste unless explicitly classified otherwise by your institution's Environmental Health & Safety (EHS) department. Disposing of this compound down the drain or in regular trash is strictly prohibited, as this can lead to environmental contamination and regulatory violations under frameworks like the Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Characterization and Safety Profile

Understanding the known properties of a chemical is the first step in managing its waste stream effectively. While a complete hazard profile for 3-Amino-2-hydroxy-4-methylpentanoic acid is not fully documented in public literature, we can synthesize available data to establish a baseline for safe handling.[1][4]

Key Safety & Physical Data Summary

PropertyValue / InformationRationale & Safety Implication
Chemical Formula C₆H₁₃NO₃Indicates the presence of nitrogen, which can form toxic nitrogen oxides upon decomposition.[1][5]
Known Hazards May cause skin, eye, and respiratory tract irritation.[1][5] Toxicological properties are not fully investigated.[1]Assume the compound is hazardous. All handling and disposal procedures must mitigate risks of contact, inhalation, and ingestion.
Incompatibilities Strong oxidizing agents, strong acids.[1][5]Waste must be segregated from these chemical classes to prevent potentially violent reactions.[6]
Decomposition Hazardous decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][5]Avoid exposure to high heat. In case of fire, firefighters require self-contained breathing apparatus.[7]
Regulatory Status Not explicitly listed as a P- or U-listed waste under RCRA in available documentation.In the absence of a definitive classification, it must be managed as a hazardous chemical waste stream to ensure compliance.[2][8]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the chemical in any form—pure, in solution, or as waste—ensuring adequate personal protection is paramount.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[9]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of the solid compound or solutions should occur in a well-ventilated area or inside a chemical fume hood to minimize inhalation risk.[5][9]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[9]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]

Step-by-Step Waste Disposal Protocol

This protocol outlines the mandatory procedure for collecting and disposing of all waste streams containing 3-Amino-2-hydroxy-4-methylpentanoic acid.

Step 1: Waste Identification and Labeling

Proper identification is the cornerstone of safe waste management. As soon as the first drop of waste is generated, the collection container must be labeled.

  • Obtain a Hazardous Waste Label: Procure an official chemical waste label from your institution's EHS department.[12][13]

  • Complete the Label: Clearly write the full chemical name: "Waste 3-Amino-2-hydroxy-4-methylpentanoic acid." List all other components of the waste stream, including solvents and their approximate percentages.

  • Identify Hazards: Mark the appropriate hazard boxes on the label (e.g., "Irritant," "Handle with Care").

  • Date the Container: Write the date when waste accumulation begins. This is a critical compliance requirement.[14]

Step 2: Waste Segregation and Containerization

Preventing accidental chemical reactions begins with proper segregation and the use of appropriate containers.

  • For Liquid Waste (e.g., reaction mixtures, chromatographic effluent):

    • Select a container made of a compatible material (e.g., the original chemical container, or a designated polyethylene or glass waste bottle).[3][8] The container must be in good condition with a secure, leak-proof screw cap.[2]

    • Attach the completed hazardous waste label.

    • Keep the container closed at all times except when adding waste. Never leave a funnel in an open waste container. [8][12]

  • For Solid Waste (e.g., unused reagent, contaminated filter paper):

    • Use a wide-mouth glass or polyethylene container with a secure lid.

    • For lightly contaminated items like gloves or weighing paper, double-bag them in clear plastic bags inside a labeled, rigid container. Do not use biohazard bags.[15]

  • Segregation Imperative: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must include secondary containment (such as a plastic tub) to contain spills.[12] Crucially, ensure this waste is stored separately from incompatible materials, particularly strong oxidizing agents and acids.[1][6]

Step 3: On-Site Accumulation

Laboratories must adhere to strict regulations regarding the amount of waste stored and for how long.

  • Storage Location: Keep the waste container in your lab's designated SAA, under the control of laboratory personnel.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of any acutely hazardous (P-listed) waste in your laboratory.[8] While this specific amino acid is not listed as acutely hazardous, adhering to the lower limit is a best practice.

  • Timely Disposal: Arrange for a waste pickup before the container is 90% full to prevent overfilling and spills.[13] Containers must be removed from the laboratory within 12 months of the accumulation start date.[14]

Step 4: Final Disposal via EHS

The only acceptable method for the final disposal of this chemical waste is through your institution's certified hazardous waste program.

  • Request Pickup: Once the container is full or ready for removal, submit a chemical waste collection request to your EHS department, following their specific procedures (e.g., online form, email).[8][12]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff.[8]

The diagram below illustrates the mandatory decision workflow for handling this chemical waste.

cluster_prep Phase 1: Preparation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Disposal cluster_prohibited Prohibited Actions start Waste Generated (Liquid or Solid) label_waste Label Container with 'Hazardous Waste', Contents, and Date start->label_waste choose_container Select Compatible Container (Glass or Polyethylene) label_waste->choose_container segregate Store in Secondary Containment Away from Incompatibles choose_container->segregate close_container Keep Container Securely Closed segregate->close_container check_full Container >90% Full or Disposal Needed? close_container->check_full request_pickup Submit Pickup Request to EHS Office check_full->request_pickup end EHS Collects Waste for Final Disposal request_pickup->end sewer Sewer Disposal trash Regular Trash evaporation Evaporation

Caption: Waste Disposal Workflow for 3-Amino-2-hydroxy-4-methylpentanoic acid.

Spill and Decontamination Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill, if you are trained and it is safe to do so, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.[11]

  • Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a spill pad). For solid spills, carefully sweep up the material to avoid generating dust.[1][5]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a suitable container, label it as hazardous waste, and dispose of it through EHS.[9]

  • Decontaminate: Clean the spill area with soap and water.

Empty Container Management

An "empty" container that held a hazardous chemical must still be handled with care.

  • Rinsing Procedure: Because the acute toxicity of this compound is not well-defined, a conservative approach is required. The container must be triple-rinsed with a suitable solvent (such as water or ethanol).[8][12]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[12] For an added margin of safety, it is recommended to collect all three rinsates as hazardous waste.

  • Deface Label: After rinsing and air-drying, completely remove or deface the original chemical label.[8]

  • Final Disposal: The clean, defaced container can typically be disposed of as regular glass or plastic waste, but confirm this with your local EHS guidelines.[15]

By adhering to this comprehensive guide, you ensure that your work with 3-Amino-2-hydroxy-4-methylpentanoic acid is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of trust and excellence in your laboratory.

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